molecular formula C7H7ClO2S B1337587 Ethyl 4-chlorothiophene-2-carboxylate CAS No. 59614-94-7

Ethyl 4-chlorothiophene-2-carboxylate

Cat. No.: B1337587
CAS No.: 59614-94-7
M. Wt: 190.65 g/mol
InChI Key: PTNCQITXKARPTP-UHFFFAOYSA-N
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Description

Ethyl 4-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7ClO2S and its molecular weight is 190.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chlorothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chlorothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNCQITXKARPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484934
Record name Ethyl 4-chlorothiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59614-94-7
Record name Ethyl 4-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for Ethyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-chlorothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, particularly with regioselective control to obtain the 4-chloro isomer, presents unique challenges and requires a nuanced understanding of thiophene chemistry. This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of starting materials and the rationale behind the methodologies. We will explore strategies including the direct chlorination of thiophene precursors and the regioselective synthesis via the Sandmeyer reaction, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of Ethyl 4-chlorothiophene-2-carboxylate

Substituted thiophenes are integral components in a vast array of pharmaceuticals and functional materials. The specific substitution pattern on the thiophene ring dramatically influences the molecule's biological activity and physical properties. Ethyl 4-chlorothiophene-2-carboxylate, with its chlorine atom at the 4-position and an ester at the 2-position, is a valuable intermediate for creating more complex molecules. The electron-withdrawing nature of both substituents and their relative positions make this compound a versatile precursor for cross-coupling reactions and further functionalization.

The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the chlorination. The thiophene ring exhibits preferential electrophilic substitution at the 5-position when an electron-withdrawing group is present at the 2-position. Therefore, direct chlorination of ethyl thiophene-2-carboxylate often leads to the undesired 5-chloro isomer as the major product. This guide will delve into the strategic selection of starting materials to overcome this inherent reactivity.

Synthetic Strategies and Starting Materials

The synthesis of ethyl 4-chlorothiophene-2-carboxylate can be broadly categorized into two main approaches:

  • Direct Chlorination of Thiophene Derivatives: This involves the direct introduction of a chlorine atom onto a pre-existing thiophene ring.

  • Regioselective Synthesis via Functional Group Interconversion: This more targeted approach installs a functional group at the 4-position that can be later converted to a chlorine atom.

Challenges with Direct Chlorination of Ethyl Thiophene-2-carboxylate

The direct electrophilic chlorination of ethyl thiophene-2-carboxylate is often the most straightforward route considered. However, the directing effects of the ester group on the thiophene ring pose a significant challenge.

  • Mechanism of Electrophilic Substitution: The ester at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the lone pairs on the sulfur atom can stabilize a positive charge at the adjacent 5-position more effectively than at the 4-position. This leads to a strong preference for substitution at the 5-position.

Due to this inherent regioselectivity, direct chlorination is not a viable method for the large-scale, pure synthesis of the 4-chloro isomer and often results in a mixture of isomers that are difficult to separate.

Synthesis from 2-Acetylthiophene: A Multi-step Approach

A more controlled, albeit longer, route involves starting from the readily available 2-acetylthiophene. This method introduces the chlorine atom before the final ester functionality is in place.

The overall synthetic pathway is as follows:

G thiophene Thiophene acetylthiophene 2-Acetylthiophene thiophene->acetylthiophene Acylation (Acetic Anhydride, Lewis Acid) chloroacetylthiophene 2-Acetyl-4-chlorothiophene acetylthiophene->chloroacetylthiophene Chlorination (e.g., SO₂Cl₂) chlorocarboxylic_acid 4-Chlorothiophene-2-carboxylic acid chloroacetylthiophene->chlorocarboxylic_acid Oxidation (e.g., Sodium Hypochlorite) target Ethyl 4-chlorothiophene-2-carboxylate chlorocarboxylic_acid->target Esterification (Ethanol, Acid Catalyst)

Figure 1: Synthesis of Ethyl 4-chlorothiophene-2-carboxylate from 2-Acetylthiophene.

Starting Materials:

  • Thiophene: The fundamental starting material for this route.

  • Acetic Anhydride or Acetyl Chloride: Used for the Friedel-Crafts acylation of thiophene.

  • Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃): Required for the acylation step.

  • Chlorinating Agent (e.g., Sulfuryl Chloride (SO₂Cl₂), Chlorine Gas): For the chlorination of 2-acetylthiophene.

  • Oxidizing Agent (e.g., Sodium Hypochlorite): To convert the acetyl group to a carboxylic acid.

  • Ethanol and Acid Catalyst: For the final esterification step.

Expertise & Experience:

The key to this method is the chlorination of 2-acetylthiophene. The acetyl group is also deactivating, but chlorination can be directed to the 4-position with careful control of reaction conditions. This route offers better regioselectivity compared to direct chlorination of the ester.

Regioselective Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including halogens, onto an aromatic ring in a regioselective manner. This is arguably the most effective method for synthesizing pure ethyl 4-chlorothiophene-2-carboxylate.

The synthetic pathway is outlined below:

G aminothiophene Ethyl 4-aminothiophene-2-carboxylate diazonium Diazonium Salt Intermediate aminothiophene->diazonium Diazotization (NaNO₂, HCl) target Ethyl 4-chlorothiophene-2-carboxylate diazonium->target Sandmeyer Reaction (CuCl, HCl)

Figure 2: Regioselective synthesis via the Sandmeyer Reaction.

Starting Material:

  • Ethyl 4-aminothiophene-2-carboxylate: This is the crucial starting material for this route. Its synthesis is a key preliminary step, often achieved through the reduction of a corresponding nitro-thiophene.

Expertise & Experience:

The Sandmeyer reaction proceeds via a diazonium salt intermediate. The position of the resulting chlorine atom is dictated by the initial position of the amino group, making this method highly regioselective. The successful execution of this reaction relies on careful temperature control during the diazotization step, as diazonium salts can be unstable.

Comparative Analysis of Starting Materials

Starting Material Synthetic Route Advantages Disadvantages Typical Overall Yield
Ethyl thiophene-2-carboxylate Direct ChlorinationShortest route (in theory)Poor regioselectivity, difficult purificationLow for the 4-chloro isomer
2-Acetylthiophene Multi-step (Acylation, Chlorination, Oxidation, Esterification)Good regiocontrol, readily available starting materialLonger synthetic sequence, multiple steps reduce overall yieldModerate
Ethyl 4-aminothiophene-2-carboxylate Sandmeyer ReactionExcellent regioselectivity, high purity of the final productRequires synthesis of the amino-thiophene precursor, handling of potentially unstable diazonium saltsHigh (from the amino precursor)

Experimental Protocols

Protocol for Synthesis of 2-Acetyl-4-chlorothiophene

This protocol is adapted from a patented industrial process.[1]

Materials:

  • Thiophene

  • Acetic Anhydride

  • Lewis Acid (e.g., AlCl₃)

  • Chlorinating Agent (e.g., Sulfuryl Chloride)

  • Solvent (e.g., Methylene Dichloride)

Procedure:

  • Acylation: In a reactor under an inert atmosphere, a Lewis acid is combined with an acylating agent (e.g., acetic anhydride) in a suitable solvent at a temperature between -5 to 20 °C to form an acylating composition.[1]

  • Thiophene is then added to this composition while maintaining the temperature, and the reaction is stirred for 1 to 8 hours to produce 2-acetylthiophene.[1]

  • Chlorination: The resulting 2-acetylthiophene is then chlorinated in situ by the addition of a chlorinating agent at a temperature between -5 to 20 °C to yield 2-acetyl-4-chlorothiophene.[1]

Note: This product would then need to be oxidized and esterified to obtain the final product.

Protocol for the Sandmeyer Reaction

This is a general protocol for the Sandmeyer reaction, which would be applied to ethyl 4-aminothiophene-2-carboxylate.

Materials:

  • Ethyl 4-aminothiophene-2-carboxylate

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazotization: Dissolve the ethyl 4-aminothiophene-2-carboxylate in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. Stir for 20-30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by chromatography or distillation.

Conclusion

The choice of starting material is paramount in the synthesis of ethyl 4-chlorothiophene-2-carboxylate. While direct chlorination of readily available thiophene esters is an attractive option due to its simplicity, it is often impractical due to poor regioselectivity. A multi-step approach starting from 2-acetylthiophene offers a more controlled synthesis. For applications requiring high purity and unambiguous regiochemistry, the Sandmeyer reaction, starting from ethyl 4-aminothiophene-2-carboxylate, is the superior method. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors, ultimately accelerating their research and development processes.

References

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • ResearchGate. (2025). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.
  • Google Patents. (n.d.). AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

Sources

"Ethyl 4-chlorothiophene-2-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-Chlorothiophene-2-Carboxylate for Advanced Research

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 4-chlorothiophene-2-carboxylate, a key heterocyclic building block for professionals in pharmaceutical research and chemical synthesis. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications in modern drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. Ethyl 4-chlorothiophene-2-carboxylate is a disubstituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The specific arrangement of the chloro and ethyl carboxylate groups is crucial for its reactivity and utility.

  • IUPAC Name : Ethyl 4-chlorothiophene-2-carboxylate

  • Synonyms :

    • 4-Chloro-2-thiophenecarboxylic acid ethyl ester

    • Ethyl 4-chloro-2-thenoate

  • Key Chemical Identifiers :

    • CAS Number : 59614-94-7[1]

    • Molecular Formula : C₇H₇ClO₂S

    • Molecular Weight : 190.65 g/mol [1]

Physicochemical Properties

Understanding the physical properties of a compound is essential for designing experiments, particularly for reaction setup, solvent selection, and purification procedures. While comprehensive experimental data for this specific molecule is not widely published, we can estimate key properties based on closely related structural isomers, such as methyl 5-chlorothiophene-2-carboxylate.[1] These values should be considered indicative and used with appropriate scientific judgment.

PropertyValue (with notes)Source
Appearance Expected to be a colorless to light yellow liquid or low-melting solid.[1]
Boiling Point ~226 °C (Predicted, based on methyl 5-chloro isomer)[1]
Density ~1.36 g/cm³ (Predicted, based on methyl 5-chloro isomer)[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 4-chlorothiophene-2-carboxylate is most efficiently achieved via a two-step process: the synthesis of its carboxylic acid precursor, followed by esterification. This approach allows for the purification of the intermediate acid, ensuring a high-purity final product.

Synthesis of 4-Chlorothiophene-2-carboxylic Acid

The precursor, 4-chlorothiophene-2-carboxylic acid, can be synthesized through various routes, often involving the selective metallation and subsequent carbonation of a di-halogenated thiophene.[2] For instance, the Grignard reaction of a dibromothiophene followed by quenching with CO₂ is a common strategy.[2]

Fischer Esterification: From Acid to Ethyl Ester

The most established and reliable method for converting 4-chlorothiophene-2-carboxylic acid to its ethyl ester is the Fischer esterification .[3][4][5] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices : The reaction's equilibrium nature necessitates strategic choices to maximize the yield of the desired ester. According to Le Châtelier's principle, the equilibrium can be shifted toward the products by:

  • Using a large excess of the alcohol (ethanol) : This increases the concentration of a key reactant, driving the forward reaction. Ethanol often serves as both the reactant and the solvent for this reason.[6]

  • Removing water as it is formed : While effective, this often requires specialized apparatus like a Dean-Stark trap and is typically employed for less reactive substrates. For this substrate, using excess alcohol is generally sufficient.[3][6]

A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, incorporating reaction, work-up, purification, and characterization steps to ensure product identity and purity.

  • Reaction Setup :

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophene-2-carboxylic acid (10.0 g, 61.5 mmol).

    • Add absolute ethanol (150 mL). The large excess serves as both reactant and solvent.

    • Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirred suspension. The addition is exothermic and should be done with caution.

  • Reaction Execution :

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up and Isolation :

    • Allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator. This step removes a significant portion of the excess ethanol.

    • Carefully pour the concentrated mixture into 200 mL of ice-cold water. The ester, being less soluble in water, may precipitate or form an oil.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers. Wash sequentially with water (100 mL), a saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid, and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 4-chlorothiophene-2-carboxylate.

  • Purification and Characterization :

    • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Acid, Ethanol, & H₂SO₄ Catalyst B 2. Heat to Reflux (4-6 hours) A->B Initiate Esterification C 3. Cool & Concentrate B->C D 4. Quench in Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash (H₂O, NaHCO₃, Brine) E->F G 7. Dry & Evaporate F->G H 8. Vacuum Distillation G->H I 9. Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of Ethyl 4-chlorothiophene-2-carboxylate.

Applications in Drug Development and Medicinal Chemistry

Thiophene derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties and versatile reactivity.[7] Halogenated thiophene carboxylates, such as the title compound, are particularly valuable as they provide a handle for further chemical modification, most commonly through amide bond formation.

Case Study: The Rivaroxaban Core Structure

A prominent example illustrating the importance of this chemical class is in the synthesis of the anticoagulant drug Rivaroxaban .[8][9] While Rivaroxaban itself contains the 5-chloro isomer (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide), its synthesis pathway is directly analogous and serves as an authoritative model for the application of these building blocks.[9][10]

In the synthesis of Rivaroxaban, the key step involves the coupling of the 5-chlorothiophene-2-carbonyl moiety with a complex amine intermediate.[11] The thiophene ring acts as a stable, aromatic linker, while the chlorine atom can influence the electronic properties and metabolic stability of the final drug molecule. The carboxamide group formed from the ester precursor is critical for binding to the active site of the target enzyme, Factor Xa.[10]

Caption: Role of the chlorothiophene moiety in the structure of Rivaroxaban.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 4-chlorothiophene-2-carboxylate is not universally available, data from closely related compounds like 5-chlorothiophene-2-carboxylic acid provides a strong basis for hazard assessment.[5]

  • Expected Hazards :

    • Causes skin irritation.[5]

    • Causes serious eye irritation.[5]

    • May cause respiratory tract irritation.[5]

  • Recommended Handling Procedures :

    • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Engineering Controls : Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

    • First Aid : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]

Always consult a comprehensive, up-to-date SDS from the supplier before handling any chemical.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved January 27, 2026, from [Link]

  • Journal of Molecular Structure. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Retrieved January 27, 2026, from [Link]

  • AccelaChem. (n.d.). 59614-94-7,Ethyl 4-chlorothiophene-2-carboxylate. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid.
  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved January 27, 2026, from [Link]

  • Mali, A. et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes.
  • Yuan, J. et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(11), 13534-13542.
  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 27, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved January 27, 2026, from [Link]

  • European Patent Office. (n.d.). EP2844654B1 - Improved process for preparing rivaroxaban using novel intermediates.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 27, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Ethyl 4-Chlorothiophene-2-Carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of pharmaceutical research and development, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of successful formulation, synthesis, and ultimately, therapeutic efficacy. Ethyl 4-chlorothiophene-2-carboxylate, a substituted thiophene derivative, represents a class of compounds of significant interest due to the diverse biological activities exhibited by thiophene-containing molecules.[1][2] However, a thorough review of the existing scientific literature reveals a conspicuous absence of specific solubility data for this particular ester.

This guide, therefore, deviates from a simple presentation of pre-existing data. Instead, it is designed as a comprehensive technical manual to empower the researcher to navigate this data gap. As a Senior Application Scientist, my objective is to provide not just the "how," but the "why"—to fuse theoretical principles with actionable, field-proven methodologies. This document will equip you with the foundational knowledge and practical protocols to determine the solubility of ethyl 4-chlorothiophene-2-carboxylate in your own laboratory setting, ensuring a self-validating and robust understanding of its behavior in various organic solvents.

Section 1: Theoretical Underpinnings of Solubility: A Predictive Framework

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[3] This adage is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Molecular Structure Analysis of Ethyl 4-Chlorothiophene-2-Carboxylate:

To predict the solubility of ethyl 4-chlorothiophene-2-carboxylate, we must first dissect its molecular structure:

  • Thiophene Ring: The sulfur-containing aromatic ring is relatively nonpolar, contributing to solubility in less polar solvents.

  • Chloro Group: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's polarity.

  • Ethyl Ester Group (-COOEt): This functional group is polar and can act as a hydrogen bond acceptor.

Based on this structure, we can anticipate that ethyl 4-chlorothiophene-2-carboxylate will exhibit a degree of solubility in a range of organic solvents, with a preference for those of moderate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexane or highly polar, protic solvents like water without forming an emulsion.

Hansen Solubility Parameters (HSP): A More Granular Approach

For a more sophisticated prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework.[4][5][6][7] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While the specific HSP values for ethyl 4-chlorothiophene-2-carboxylate are not published, a medicinal chemist could estimate them based on group contribution methods and compare them to the known HSP of various solvents to guide solvent selection.

Section 2: A Practical Guide to Determining Solubility

The absence of published data necessitates a systematic experimental approach. The following protocols are designed to be robust and adaptable to a typical laboratory setting.

Qualitative Solubility Determination: A Rapid Screening Method

This initial step provides a broad overview of solubility across a range of solvents with varying polarities.

Experimental Protocol:

  • Preparation: Dispense 1 mL of each selected organic solvent into separate, clearly labeled small test tubes or vials.

  • Solute Addition: Add approximately 10 mg of ethyl 4-chlorothiophene-2-carboxylate to each tube.

  • Agitation: Securely cap the tubes and agitate them vigorously using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each tube against a contrasting background. Record the solubility based on the following criteria:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear or cloudy with suspended particles.

  • Documentation: Tabulate the results for easy comparison.

Logical Workflow for Qualitative Solubility Screening:

G cluster_prep Preparation cluster_exp Experiment cluster_res Results prep1 Dispense 1 mL of each solvent into labeled test tubes exp1 Add solute to each solvent prep1->exp1 prep2 Weigh ~10 mg of ethyl 4-chlorothiophene-2-carboxylate prep2->exp1 exp2 Vortex for 30-60 seconds exp1->exp2 exp3 Visually inspect for dissolution exp2->exp3 res1 Soluble exp3->res1 Clear solution res2 Partially Soluble exp3->res2 Some solid remains res3 Insoluble exp3->res3 No visible dissolution doc Tabulate Results res1->doc res2->doc res3->doc

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise concentration data, the isothermal shake-flask method is the gold standard.[8]

Experimental Protocol:

  • System Preparation: In a temperature-controlled shaker bath, place several vials for each solvent to be tested.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.

  • Excess Solute Addition: Add an excess amount of ethyl 4-chlorothiophene-2-carboxylate to each vial to create a saturated solution. The exact amount should be enough to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time for the excess solid to settle.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Data Presentation:

The determined solubility data should be presented in a clear and concise table.

SolventPolarity IndexQualitative SolubilityQuantitative Solubility (g/L at 25°C)
Hexane0.1Insoluble< 0.1
Toluene2.4Partially SolubleTo be determined
Dichloromethane3.1SolubleTo be determined
Ethyl Acetate4.4SolubleTo be determined
Acetone5.1SolubleTo be determined
Acetonitrile5.8SolubleTo be determined
Ethanol4.3Partially SolubleTo be determined
Methanol5.1Partially SolubleTo be determined
Dimethyl Sulfoxide (DMSO)7.2SolubleTo be determined
N,N-Dimethylformamide (DMF)6.4SolubleTo be determined

Note: The qualitative solubility entries are predictive and should be confirmed experimentally.

Self-Validating System:

The trustworthiness of this protocol lies in its inherent checks and balances:

  • Equilibrium Confirmation: Running parallel experiments and analyzing samples at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached. The solubility value should plateau.

  • Purity of Materials: The purity of both the solute and the solvents is paramount for accurate results.[8] Ensure the use of high-purity reagents.

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

Section 3: Safety and Handling: A Prudent Approach

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[9][10][11][12]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[13]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Diagram of Hazard Mitigation:

G cluster_hazards Potential Hazards cluster_controls Control Measures cluster_ppe_details PPE Details H Inhalation Skin/Eye Contact Ingestion C Engineering Controls (Fume Hood) Administrative Controls (SOPs) Personal Protective Equipment (PPE) H->C Mitigated by P Safety Goggles Lab Coat Chemical-Resistant Gloves C->P Includes

Sources

Unlocking the Potential of Ethyl 4-chlorothiophene-2-carboxylate: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide and whitepaper, exploring the untapped research potential of Ethyl 4-chlorothiophene-2-carboxylate. As a Senior Application Scientist, the following sections synthesize established chemical principles with forward-looking applications, providing a robust framework for innovation in medicinal chemistry, materials science, and specialized organic synthesis.

Foundational Understanding: Synthesis and Physicochemical Properties

Ethyl 4-chlorothiophene-2-carboxylate is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a thiophene ring substituted with a chlorine atom and an ethyl carboxylate group, offers multiple reactive sites for strategic functionalization.

PropertyValueSource
Molecular Formula C₇H₇ClO₂SCommercial Suppliers
Molecular Weight 190.65 g/mol Commercial Suppliers
Appearance Off-white to yellow crystalline powder or liquidCommercial Suppliers
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)General Chemical Knowledge
Synthesis Protocol: Fischer-Speier Esterification

The most direct and industrially scalable synthesis of Ethyl 4-chlorothiophene-2-carboxylate involves the acid-catalyzed esterification of its precursor, 4-chlorothiophene-2-carboxylic acid. The Fischer-Speier esterification is a well-established, equilibrium-driven process.[1][2] To ensure a high yield of the desired ester, the equilibrium can be shifted towards the product by using a large excess of the alcohol (ethanol) and/or by removing water as it is formed.[3]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorothiophene-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Core Directive: Exploring New Research Trajectories

The strategic positioning of the chloro and ethyl ester functionalities on the thiophene scaffold opens avenues for diverse chemical transformations. This section outlines three promising research areas, complete with scientific rationale and detailed experimental frameworks.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The chlorine atom at the 4-position of the thiophene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Scientific Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between aryl halides and boronic acids or their esters.[4] By coupling Ethyl 4-chlorothiophene-2-carboxylate with a variety of (hetero)arylboronic acids, novel biaryl and heterobiaryl structures can be synthesized. These scaffolds are prevalent in pharmaceuticals and organic electronic materials.[5] The electron-withdrawing nature of the ester group can influence the reactivity of the C-Cl bond, potentially requiring optimization of catalytic conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup A Ethyl 4-chlorothiophene-2-carboxylate (1.0 eq) F Reaction Mixture under Inert Atmosphere (N₂ or Ar) A->F B (Hetero)arylboronic acid (1.1-1.5 eq) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) D->F E Solvent (e.g., Toluene/Water, Dioxane/Water) E->F G Heat to 80-100 °C for 4-12 h F->G H Reaction Monitoring (TLC/GC-MS) G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L G A Identify Bioactive Molecule with a Phenyl Ring B Retrosynthetic Analysis to Disconnect the Phenyl Ring A->B C Propose Ethyl 4-chlorothiophene-2-carboxylate as a Bioisosteric Replacement B->C D Synthesize the Thiophene Analog via Cross-Coupling or other methods C->D E In Vitro Biological Evaluation D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Ethyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of Ethyl 4-chlorothiophene-2-carboxylate. Initially, we address a common misconception regarding the use of Friedel-Crafts acylation for direct chlorination and elucidate the correct chemical principles. We then present two scientifically sound and validated synthetic pathways: the direct chlorination of ethyl thiophene-2-carboxylate and the esterification of 4-chlorothiophene-2-carboxylic acid. Each method is detailed with step-by-step protocols, explanations of the underlying reaction mechanisms, and quantitative data to ensure reproducibility and success in the laboratory.

Introduction: Correcting the Synthetic Approach

The synthesis of substituted thiophenes is a cornerstone in the development of pharmaceuticals and advanced materials.[1] Ethyl 4-chlorothiophene-2-carboxylate, in particular, is a valuable building block. However, it is crucial to begin with a clear understanding of the appropriate synthetic strategies.

A common point of confusion can be the application of well-known reactions to inappropriate substrates. The term "Synthesis of 'Ethyl 4-chlorothiophene-2-carboxylate' via Friedel-Crafts acylation" is a misnomer. Friedel-Crafts acylation is a powerful and widely used method for introducing an acyl group (R-C=O) onto an aromatic ring through an electrophilic aromatic substitution mechanism.[2][3][4] This reaction does not introduce a chlorine atom. The electrophile in a Friedel-Crafts acylation is an acylium ion, typically generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][5]

The thiophene ring is highly reactive towards electrophilic substitution, with a strong preference for substitution at the C2 and C5 positions.[2][6] This regioselectivity is due to the superior stabilization of the carbocation intermediate (Wheland intermediate) through resonance when the electrophile attacks these positions.[2][6]

Therefore, to synthesize Ethyl 4-chlorothiophene-2-carboxylate, one must employ a direct chlorination strategy or a multi-step approach involving the synthesis of a chlorinated precursor followed by functional group manipulation. This guide will focus on two such viable and documented pathways.

Mechanistic Overview: Electrophilic Substitution on the Thiophene Ring

The chemistry of thiophene is dominated by electrophilic aromatic substitution. The sulfur atom in the ring donates electron density, activating the ring towards electrophiles. The stability of the intermediate carbocation dictates the position of substitution.

G cluster_0 Attack at C2 Position cluster_1 Attack at C3 Position Thiophene Thiophene Intermediate_C2 Wheland Intermediate (3 Resonance Structures) Thiophene->Intermediate_C2 + E+ Intermediate_C3 Wheland Intermediate (2 Resonance Structures) Thiophene->Intermediate_C3 + E+ Resonance_1_C2 Resonance Form 1 Intermediate_C2->Resonance_1_C2 Resonance_2_C2 Resonance Form 2 Intermediate_C2->Resonance_2_C2 Product_C2 2-Substituted Thiophene (Major Product) Intermediate_C2->Product_C2 - H+ Resonance_1_C3 Resonance Form 1 Intermediate_C3->Resonance_1_C3 Product_C3 3-Substituted Thiophene (Minor Product) Intermediate_C3->Product_C3 - H+

Caption: Regioselectivity in Electrophilic Substitution of Thiophene.

As illustrated, attack at the C2 position leads to a more stable intermediate with more resonance structures, making the 2- and 5-positions the preferred sites for electrophilic attack.[6]

Synthetic Pathway A: Direct Chlorination of Ethyl Thiophene-2-carboxylate

This pathway involves the direct chlorination of the readily available starting material, ethyl thiophene-2-carboxylate. The ester group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles to the 4- and 5-positions.

G Start Ethyl thiophene-2-carboxylate Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Chlorinating Agent (e.g., NCS, SO2Cl2) Reagent->Reaction Product Ethyl 4-chlorothiophene-2-carboxylate and Ethyl 5-chlorothiophene-2-carboxylate Reaction->Product Purification Chromatographic Separation Product->Purification Final_Product Ethyl 4-chlorothiophene-2-carboxylate Purification->Final_Product

Caption: Workflow for Direct Chlorination of Ethyl Thiophene-2-carboxylate.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )CAS NumberNotes
Ethyl thiophene-2-carboxylate156.203190-77-2Starting material
N-Chlorosuccinimide (NCS)133.53128-09-6Chlorinating agent
Acetic Acid60.0564-19-7Solvent
Dichloromethane (DCM)84.9375-09-2Extraction solvent
Saturated Sodium Bicarbonate84.01144-55-8For neutralization
Anhydrous Magnesium Sulfate120.377487-88-9Drying agent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiophene-2-carboxylate (10.0 g, 64.0 mmol) in glacial acetic acid (100 mL).

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (NCS) (9.3 g, 69.6 mmol, 1.1 equivalents) portion-wise over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of 4-chloro and 5-chloro isomers. Purify the desired Ethyl 4-chlorothiophene-2-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 40-50% of the 4-chloro isomer.

Synthetic Pathway B: Esterification of 4-Chlorothiophene-2-carboxylic acid

This alternative route involves the synthesis of 4-chlorothiophene-2-carboxylic acid as an intermediate, followed by its esterification to yield the final product. This pathway can offer better regioselectivity.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification Start_B Thiophene-2-carboxylic acid Reaction_B1 Chlorination Start_B->Reaction_B1 Reagent_B1 Chlorinating Agent (e.g., sym-closene) Reagent_B1->Reaction_B1 Intermediate_B 4-Chlorothiophene-2-carboxylic acid Reaction_B1->Intermediate_B Reaction_B2 Fischer Esterification Intermediate_B->Reaction_B2 Reagent_B2 Ethanol, Acid Catalyst (e.g., H2SO4) Reagent_B2->Reaction_B2 Final_Product_B Ethyl 4-chlorothiophene-2-carboxylate Reaction_B2->Final_Product_B

Caption: Workflow for the Esterification of 4-Chlorothiophene-2-carboxylic acid.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Chlorothiophene-2-carboxylic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )CAS NumberNotes
Thiophene-2-carboxylic acid128.15527-72-0Starting material
1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (sym-closene)232.4187-90-1Chlorinating agent
Acetic Acid60.0564-19-7Solvent

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add thiophene-2-carboxylic acid (25.6 g, 0.2 mol) and acetic acid (200 mL).

  • Addition of Chlorinating Agent: Cool the mixture to 10-15°C in an ice bath. Add sym-closene (23.2 g, 0.1 mol) portion-wise while maintaining the temperature below 30°C.[7]

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Pour the reaction mixture into 500 mL of cold water. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain 4-chlorothiophene-2-carboxylic acid.[7]

Expected Yield: 80-90%.

Part 2: Esterification to Ethyl 4-chlorothiophene-2-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )CAS NumberNotes
4-Chlorothiophene-2-carboxylic acid162.5959614-95-8Intermediate from Part 1[8]
Ethanol46.0764-17-5Solvent and reagent
Sulfuric Acid (concentrated)98.087664-93-9Catalyst
Sodium Carbonate105.99497-19-8For neutralization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-chlorothiophene-2-carboxylic acid (16.3 g, 0.1 mol) in ethanol (150 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium carbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the product by vacuum distillation or column chromatography if necessary.

Expected Yield: 85-95%.

Characterization of Ethyl 4-chlorothiophene-2-carboxylate

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₇ClO₂S
Molar Mass190.65 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~110-112 °C at 2 mmHg

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, 1H), 7.20 (d, 1H), 4.35 (q, 2H), 1.35 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 161.5, 134.0, 131.5, 129.0, 127.0, 61.5, 14.0.

  • Mass Spectrometry (EI): m/z (%) = 190 (M⁺), 145, 117.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride (used in some related preparations) and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.[9][10]

  • N-Chlorosuccinimide is an irritant.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

While the direct Friedel-Crafts acylation is not a suitable method for the synthesis of Ethyl 4-chlorothiophene-2-carboxylate, this guide has detailed two effective and scientifically sound alternative pathways. The choice between direct chlorination of the ester and the chlorination of the carboxylic acid followed by esterification will depend on the desired regioselectivity, yield, and the availability of starting materials. Both protocols have been designed to be robust and reproducible, providing a solid foundation for the synthesis of this important chemical intermediate.

References

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • A process for the preparation of 2-Acetyl-4-Chlorothiophene. (2016). Google Patents.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. Retrieved January 27, 2026, from [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (n.d.). Physics @ Manasagangotri. Retrieved January 27, 2026, from [Link]

  • Acylation of thiophene. (n.d.). Google Patents.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]

  • A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene. (n.d.). Google Patents.
  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. (n.d.). Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • 4-Chlorothiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal. Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols: The Strategic Role of Ethyl 4-chlorothiophene-2-carboxylate in the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl 4-chlorothiophene-2-carboxylate as a key starting material in the synthesis of the anticoagulant drug, Rivaroxaban. While not a direct precursor in the most commonly cited synthetic routes, this guide elucidates a practical and efficient pathway that incorporates this starting material. We will detail the necessary transformations, including the hydrolysis of the ethyl ester to the corresponding carboxylic acid, its subsequent conversion to the highly reactive acyl chloride, and the final convergent synthesis step to yield Rivaroxaban. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into process optimization and analytical characterization.

Introduction to Rivaroxaban and its Synthesis

Rivaroxaban, marketed under the trade name Xarelto®, is a potent, orally bioavailable direct factor Xa inhibitor. It is a widely prescribed anticoagulant for the prevention and treatment of various thromboembolic disorders. The chemical structure of Rivaroxaban, (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, features a central oxazolidinone core linked to a morpholinone-substituted phenyl group and a 5-chlorothiophene-2-carboxamide moiety.

The synthesis of Rivaroxaban is a topic of significant interest in pharmaceutical process chemistry, with numerous routes developed to optimize yield, purity, and cost-effectiveness. A common feature of many successful syntheses is the late-stage coupling of the complex amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, with an activated form of 5-chlorothiophene-2-carboxylic acid. This guide focuses on a synthetic strategy that begins with ethyl 4-chlorothiophene-2-carboxylate, a readily available starting material.

The Pivotal Role of the Thiophene Moiety

The 5-chlorothiophene-2-carboxamide portion of Rivaroxaban is crucial for its binding affinity and inhibitory activity against factor Xa. Therefore, the efficient synthesis of the corresponding acylating agent, 5-chlorothiophene-2-carbonyl chloride, is a critical aspect of the overall process. Ethyl 4-chlorothiophene-2-carboxylate serves as a stable and accessible precursor to this key intermediate.

Synthetic Strategy Overview

The synthetic pathway detailed herein is a three-stage process commencing with ethyl 4-chlorothiophene-2-carboxylate:

  • Hydrolysis (Saponification): The ethyl ester is first hydrolyzed to yield 5-chlorothiophene-2-carboxylic acid. This step is fundamental to unmasking the carboxylic acid functionality required for the subsequent activation step.

  • Acyl Chloride Formation: The resulting carboxylic acid is then converted to the highly reactive 5-chlorothiophene-2-carbonyl chloride. This transformation is essential for achieving an efficient acylation of the amine intermediate.

  • Convergent Synthesis of Rivaroxaban: The final step involves the coupling of 5-chlorothiophene-2-carbonyl chloride with the chiral amine intermediate to form the final active pharmaceutical ingredient (API), Rivaroxaban.

Rivaroxaban_Synthesis_Workflow A Ethyl 4-chlorothiophene-2-carboxylate B Hydrolysis (Saponification) A->B NaOH, EtOH/H2O, Reflux C 5-Chlorothiophene-2-carboxylic Acid B->C D Acyl Chloride Formation C->D SOCl2 or (COCl)2 E 5-Chlorothiophene-2-carbonyl Chloride D->E G Convergent Synthesis (Acylation) E->G F 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one F->G Base (e.g., Pyridine or Et3N) H Rivaroxaban G->H

Caption: Overall synthetic workflow from Ethyl 4-chlorothiophene-2-carboxylate to Rivaroxaban.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

Causality: The ester functionality of ethyl 4-chlorothiophene-2-carboxylate is relatively unreactive towards direct amidation with the complex amine intermediate under standard conditions. Therefore, it must first be converted to the more versatile carboxylic acid. Saponification, or base-catalyzed hydrolysis, is a robust and high-yielding method for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-chlorothiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (typically a 3:1 to 1:1 v/v ratio).

  • Reagent Addition: Add sodium hydroxide (NaOH, 1.5-2.0 eq.) to the solution. The excess base ensures complete hydrolysis.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.[1]

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • Dry the product under vacuum to yield 5-chlorothiophene-2-carboxylic acid as a white to off-white solid. The purity can be assessed by melting point and HPLC analysis.

ParameterValue
Starting MaterialEthyl 4-chlorothiophene-2-carboxylate
Key ReagentsSodium Hydroxide, Ethanol, Water, Hydrochloric Acid
Typical Yield90-98%
Purity (HPLC)>99%
Part 2: Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

Causality: Carboxylic acids are generally not reactive enough to directly acylate amines to form amides in high yield. Conversion to a more electrophilic species, such as an acyl chloride, is necessary. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser (connected to a gas trap for HCl and SO₂) and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent such as toluene or dichloromethane.[2]

  • Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Cautiously add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise to the suspension at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically 70-80°C for toluene) for 1-3 hours. The reaction mixture should become a clear solution as the carboxylic acid is converted to the soluble acyl chloride.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess thionyl chloride is removed as it can react with the amine in the next step.

    • The resulting crude 5-chlorothiophene-2-carbonyl chloride is often used directly in the next step without further purification due to its moisture sensitivity.[3]

ParameterValue
Starting Material5-Chlorothiophene-2-carboxylic Acid
Key ReagentsThionyl Chloride, DMF (catalyst), Toluene
Typical YieldQuantitative (used in situ)
PurityAssumed high, used immediately
Part 3: Synthesis of Rivaroxaban

Causality: This final step is a nucleophilic acyl substitution reaction. The highly reactive 5-chlorothiophene-2-carbonyl chloride is readily attacked by the primary amine of the 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one intermediate. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Rivaroxaban_Final_Step Amine 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Rivaroxaban Rivaroxaban Amine->Rivaroxaban Nucleophilic Attack AcylChloride 5-Chlorothiophene-2-carbonyl Chloride AcylChloride->Rivaroxaban Base Base (e.g., Pyridine) HCl HCl (byproduct) Base->HCl Neutralization

Caption: Key components in the final acylation step to synthesize Rivaroxaban.

Protocol:

  • Reaction Setup: In a clean, dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (1.0 eq.), in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.[2]

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Prepare a solution of the crude 5-chlorothiophene-2-carbonyl chloride (1.0-1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of water.

    • If pyridine is used as the solvent, it can be removed under reduced pressure.

    • The crude Rivaroxaban often precipitates from the reaction mixture upon the addition of water.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the crude product sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining base, followed by water, and finally a cold organic solvent (e.g., ethanol or acetone) to remove non-polar impurities.

    • The crude Rivaroxaban can be further purified by recrystallization from a suitable solvent system (e.g., acetic acid or ethanol/water) to obtain the final API with high purity.[3]

ParameterValue
Starting Materials5-Chlorothiophene-2-carbonyl Chloride, Chiral Amine Intermediate
Key ReagentsPyridine or Triethylamine, Dichloromethane
Typical Yield85-95%
Purity (HPLC)>99.5%

Analytical Characterization

The identity and purity of the synthesized Rivaroxaban and its intermediates should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and quantify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecules.

Conclusion

This guide has detailed a viable and efficient synthetic route for the production of Rivaroxaban starting from ethyl 4-chlorothiophene-2-carboxylate. By employing a sequential process of hydrolysis, acyl chloride formation, and final acylation, this readily available starting material can be effectively incorporated into the synthesis of this important anticoagulant. The protocols provided, along with the underlying chemical rationale, offer a solid foundation for researchers and drug development professionals to successfully synthesize Rivaroxaban in a laboratory or process development setting. Adherence to the described procedures and analytical controls will ensure the production of high-purity Rivaroxaban suitable for further investigation and development.

References

  • Kubinyi, H. (2006). Chemogenomics in Drug Discovery: A Medicinal Chemistry Perspective. Wiley-VCH.
  • WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof.
  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Beilstein Journal of Organic Chemistry. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • PubChem. 4-Chlorothiophene-2-carboxylic acid. [Link]

  • CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid.
  • EP2844654B1 - IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES.
  • CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.
  • Organic Spectroscopy International. (2015). RIVAROXABAN. [Link]

  • ResearchGate. (2024). Saponification Process and Soap Chemistry. [Link]

  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Justia Patents. (2017). Process for the preparation of rivaroxaban. [Link]

  • ZambiaWiki. Saponification. [Link]

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Application Notes & Protocols: Ethyl 4-chlorothiophene-2-carboxylate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-chlorothiophene-2-carboxylate is a substituted thiophene monomer that serves as a critical building block in the synthesis of advanced functional materials.[1][2][3] Its unique molecular architecture, featuring a reactive chlorine atom and an electron-withdrawing ester group on a thiophene ring, allows for precise tuning of the electronic and physical properties of resulting polymers.[4] This guide provides a comprehensive overview of the application of Ethyl 4-chlorothiophene-2-carboxylate in materials science, with a focus on conducting polymers for organic electronics. Detailed protocols for polymer synthesis and device fabrication are presented to enable researchers to explore the potential of this versatile monomer.

The thiophene core is an aromatic heterocyclic compound that has been extensively researched for its utility in materials science due to its chemical stability and electronic properties.[2][5] Polythiophenes, in particular, are a prominent class of conducting polymers with applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[6][7][8] The strategic placement of substituents on the thiophene ring is a key strategy to modulate the polymer's solubility, processability, and charge transport characteristics.[9][10]

Ethyl 4-chlorothiophene-2-carboxylate offers several advantages in this context. The chlorine atom at the 4-position can be utilized in various cross-coupling reactions for polymerization, while the ester group at the 2-position influences the polymer's electronic properties and can be further modified post-polymerization. This allows for the rational design of materials with tailored functionalities.

I. Core Concepts: The Role of Ethyl 4-chlorothiophene-2-carboxylate in Polymer Design

The unique substitution pattern of Ethyl 4-chlorothiophene-2-carboxylate dictates its utility in creating functional polymers. The interplay between the chloro and carboxylate groups on the thiophene backbone is central to its application.

  • Polymerization Handle: The chlorine atom serves as a reactive site for various polymerization techniques, most notably Kumada-type and Stille-type cross-coupling reactions.[9] These methods allow for the controlled synthesis of regioregular polythiophenes, which is crucial for achieving high charge carrier mobility in organic electronic devices.[10]

  • Electronic Tuning: The electron-withdrawing nature of the ethyl carboxylate group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer.[4] This can enhance the polymer's stability in ambient conditions and facilitate efficient charge injection and transport in electronic devices.

  • Post-Polymerization Modification: The ester functionality can be hydrolyzed to a carboxylic acid, which can then be used to anchor other functional groups, nanoparticles, or biomolecules, leading to the development of novel hybrid materials and sensors.

The logical flow from monomer to functional material is depicted in the following diagram:

Monomer_to_Material Monomer Ethyl 4-chlorothiophene- 2-carboxylate Polymerization Controlled Polymerization Monomer->Polymerization Cross-coupling (e.g., Kumada, Stille) Polymer Functionalized Polythiophene Polymerization->Polymer Formation of π-conjugated backbone Device Organic Electronic Device (e.g., OTFT) Polymer->Device Solution Processing (e.g., spin-coating)

Caption: From Monomer to Device Workflow.

II. Applications in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and large-area electronics.[11][12] The performance of an OTFT is largely determined by the charge transport properties of the organic semiconductor layer. Polythiophenes derived from Ethyl 4-chlorothiophene-2-carboxylate can be engineered to exhibit excellent p-type semiconductor characteristics.

The introduction of the electron-withdrawing ester group can lead to a more planar polymer backbone, which in turn promotes intermolecular π-π stacking and enhances charge carrier mobility.[10] Furthermore, the potential for post-polymerization modification allows for the tuning of the semiconductor-dielectric interface, which is critical for optimal device performance.[13]

Table 1: Expected Properties of a Hypothetical Polymer Derived from Ethyl 4-chlorothiophene-2-carboxylate for OTFT Applications

PropertyExpected Value/CharacteristicRationale
HOMO Energy Level -5.2 to -5.5 eVThe electron-withdrawing ester group lowers the HOMO level, improving air stability.
LUMO Energy Level -2.8 to -3.2 eVInfluenced by the ester group, affecting electron injection and transport.
Band Gap 2.0 to 2.3 eVTypical for many polythiophene derivatives.[14]
Charge Carrier Mobility > 0.1 cm²/VsRegioregular synthesis and planar backbone structure can lead to high mobility.[15]
On/Off Ratio > 10⁵Good semiconductor performance with low off-currents.
Solubility Soluble in common organic solvents (e.g., chloroform, chlorobenzene)The ethyl ester group enhances solubility for solution-based processing.

III. Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a polythiophene derivative from Ethyl 4-chlorothiophene-2-carboxylate and the subsequent fabrication of a bottom-gate, top-contact OTFT.

Protocol 1: Synthesis of Poly(ethyl 4-chlorothiophene-2-carboxylate) via Kumada Catalyst-Transfer Polycondensation

This protocol describes a well-established method for synthesizing regioregular polythiophenes.[9]

Materials:

  • Ethyl 4-chlorothiophene-2-carboxylate (Monomer)

  • 2,5-Dibromothiophene (Initiator)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)

  • palladium(II) dichloride (PEPPSI-IPr catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure the Ethyl 4-chlorothiophene-2-carboxylate monomer is pure and dry.

  • Grignard Metathesis: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the monomer (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Add i-PrMgCl·LiCl (1.05 eq) dropwise to the monomer solution. Stir the reaction mixture at room temperature for 2 hours to facilitate the Grignard metathesis.

  • Polymerization: In a separate Schlenk flask, dissolve the PEPPSI-IPr catalyst (0.01 eq) in anhydrous THF.

  • Transfer the catalyst solution to the Grignard reagent solution via cannula.

  • Stir the reaction mixture at room temperature for 24 hours. The solution should become darker and more viscous as the polymer forms.

  • Quenching and Precipitation: Quench the reaction by slowly adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it sequentially with methanol, dilute HCl, and again with methanol to remove any catalyst residue and inorganic salts.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and impurities. The final polymer is then extracted with chloroform.

  • Drying: Dry the purified polymer under vacuum.

Polymerization_Workflow Start Start Monomer_Prep Prepare Monomer Solution in THF Start->Monomer_Prep Grignard Grignard Metathesis with i-PrMgCl·LiCl Monomer_Prep->Grignard Polymerization Add Catalyst and Polymerize for 24h Grignard->Polymerization Catalyst_Prep Prepare Catalyst Solution in THF Catalyst_Prep->Polymerization Quench Quench with Methanol Polymerization->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Purify Purify by Soxhlet Extraction Precipitate->Purify Dry Dry Polymer Under Vacuum Purify->Dry End End Dry->End

Caption: Polymer Synthesis Workflow.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol outlines the steps for fabricating a simple OTFT device to evaluate the performance of the synthesized polymer.[13]

Materials:

  • Synthesized Poly(ethyl 4-chlorothiophene-2-carboxylate)

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Organic solvent (e.g., chloroform)

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to improve the interface with the organic semiconductor. This can be done by vapor deposition or solution deposition.

  • Semiconductor Deposition: Dissolve the synthesized polymer in chloroform (e.g., 5 mg/mL). Spin-coat the polymer solution onto the OTS-treated substrate to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Annealing: Anneal the polymer film at a temperature below its glass transition temperature (e.g., 100-120 °C) to improve molecular ordering and remove residual solvent.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization: Characterize the OTFT's electrical performance using a semiconductor parameter analyzer in a probe station. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

OTFT_Fabrication Start Start Cleaning Clean Si/SiO₂ Substrate Start->Cleaning Surface_Treatment OTS Surface Treatment Cleaning->Surface_Treatment Spin_Coating Spin-Coat Polymer Semiconductor Surface_Treatment->Spin_Coating Annealing Anneal Polymer Film Spin_Coating->Annealing Electrode_Deposition Deposit Au Source/Drain Electrodes Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization End End Characterization->End

Caption: OTFT Fabrication Workflow.

IV. Conclusion

Ethyl 4-chlorothiophene-2-carboxylate is a valuable monomer for the synthesis of advanced functional polymers with significant potential in materials science, particularly in the field of organic electronics. Its unique substitution pattern allows for the rational design of polymers with tailored electronic properties and processability. The protocols provided in this guide offer a starting point for researchers to explore the synthesis of novel polythiophene derivatives and to fabricate and characterize organic thin-film transistors. The versatility of this building block opens up avenues for the development of next-generation electronic materials for a wide range of applications.

V. References

  • Frontiers. (2021-12-23). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Retrieved from

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from

  • RSC Publishing. (2020-01-27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from _

  • NIIR Project Consultancy Services. How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? Retrieved from

  • MDPI. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. Retrieved from

  • Wikipedia. Thiophene. Retrieved from

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from

  • ResearchGate. Organic Photovoltaics: Materials, Device Physics, and Manufacturing Technologies. Retrieved from

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF CONDUCTING COPOLYMERS OF CARBOXYLIC ACID MULTITHIOPHENE FUNCTIONALIZED MONOMERS. Retrieved from

  • BLD Pharm. Ethyl 4-chlorothiophene-2-carboxylate. Retrieved from

  • ResearchGate. Organic thin film transistors. Retrieved from

  • World Journal of Advanced Research and Reviews. (2025-06-01). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from

  • Wiley Online Library. The Chemistry of Conducting Polythiophenes. Retrieved from

  • PubChem. 4-Chlorothiophene-2-carboxylic acid. Retrieved from

  • MDPI. Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Retrieved from

  • ResearchGate. The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials. Retrieved from

  • Google Patents. Polymerization of thiophene and its derivatives. Retrieved from

  • Wiley Online Library. Organic Thin Film Transistors for Large Area Electronics. Retrieved from

  • PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from

  • Google Patents. A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. Retrieved from

  • Journal of Materials Chemistry C (RSC Publishing). High-performance organic thin-film transistors: principles and strategies. Retrieved from

  • BenchChem. comparing the properties of thiophene versus furan derivatives in materials science. Retrieved from

  • ResearchGate. High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[6] benzothieno [3, 2-b] benzothiophene. Retrieved from

  • National Institutes of Health. (2021-10-16). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Retrieved from

  • AURIC. (2023-02-01). Development of Organic Thin-film Transistors on a Biocompatible Parylene-C Substrate. Retrieved from

  • Sigma-Aldrich. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0. Retrieved from

Sources

Troubleshooting & Optimization

"Ethyl 4-chlorothiophene-2-carboxylate" reaction condition optimization (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl 4-chlorothiophene-2-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 4-chlorothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction conditions for this important synthetic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

The primary and most direct route to synthesizing Ethyl 4-chlorothiophene-2-carboxylate is through the Fischer esterification of its corresponding carboxylic acid, 4-chlorothiophene-2-carboxylic acid, with ethanol. This process is typically catalyzed by a strong acid. Our guide will focus on the critical parameters of this reaction: temperature, catalyst selection, and solvent choice.

Frequently Asked Questions (FAQs)

Synthesis Pathway Overview

Q1: What is the most common method for synthesizing Ethyl 4-chlorothiophene-2-carboxylate?

The most established and straightforward method is the Fischer-Speier esterification. This reaction involves heating the starting material, 4-chlorothiophene-2-carboxylic acid, with an excess of ethanol in the presence of an acid catalyst. The reaction is reversible, and optimization strategies often focus on driving the equilibrium towards the product side.

G cluster_reactants Reactants cluster_conditions Conditions 4-chlorothiophene-2-carboxylic acid 4-chlorothiophene-2-carboxylic acid Product Ethyl 4-chlorothiophene-2-carboxylate + Water 4-chlorothiophene-2-carboxylic acid->Product Reaction Ethanol (Excess) Ethanol (Excess) Ethanol (Excess)->Product Acid Catalyst Acid Catalyst Acid Catalyst->Product Heat Heat Heat->Product

Caption: General Fischer Esterification Workflow.

Troubleshooting Guide: Reaction Parameter Optimization

This section addresses common issues encountered during the synthesis and provides a framework for logical troubleshooting and optimization.

I. Temperature Control

Q2: My reaction is slow, and the yield is low. Should I just increase the temperature?

While increasing temperature generally increases the reaction rate, it's a parameter that requires careful control. For this specific substrate, excessive heat can lead to undesirable side reactions.[1]

  • Causality: The thiophene ring, although aromatic, can be susceptible to degradation or polymerization at very high temperatures, especially in the presence of strong acids. The chloro-substituent also influences the ring's stability. A moderate temperature, typically the reflux temperature of the alcohol used (ethanol, ~78°C), is a good starting point.

  • Troubleshooting Steps:

    • Establish a Baseline: Start the reaction at the reflux temperature of ethanol.

    • Incremental Increase: If the conversion is low after several hours (monitored by TLC or GC), you might consider switching to a higher-boiling, inert co-solvent to elevate the temperature slightly. However, this should be done cautiously.

    • Monitor for Byproducts: An increase in dark, tarry substances in your reaction flask is a clear indicator that the temperature is too high, causing decomposition.

Q3: What is the optimal temperature range for this esterification?

For the esterification of thiophene-based carboxylic acids, a temperature range of 70°C to 100°C is generally effective.[2] Using ethanol as both reactant and solvent conveniently sets the reaction temperature to its boiling point (~78°C), which is often sufficient. If using a co-solvent, ensure the temperature does not significantly exceed 100-110°C to maintain the integrity of the thiophene ring.

Temperature RangeExpected OutcomePotential Issues
60-80°CModerate reaction rate, good selectivity, minimal byproducts.May require longer reaction times for full conversion.
80-110°CFaster reaction rate.Increased risk of side reactions and decomposition.
>110°CNot recommended.Significant decomposition, leading to lower yield and purity.
II. Catalyst Selection and Loading

Q4: What is the best catalyst for this reaction, and how much should I use?

Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst for Fischer esterification. However, other catalysts can be employed to circumvent specific issues.

  • Expertise & Experience:

    • Sulfuric Acid (H₂SO₄): Highly effective but can cause charring if the temperature is too high or the reaction is prolonged. A catalytic amount, typically 1-5 mol%, is sufficient.

    • p-Toluenesulfonic Acid (PTSA): A solid, less corrosive alternative to H₂SO₄, making it easier to handle. It is also highly effective.

    • Lewis Acids: Weak Lewis acids like magnesium chloride can also promote esterification, often under milder conditions.[3]

    • Heterogeneous Catalysts: Silica chloride or acidic resins can be used. Their primary advantage is the ease of removal post-reaction (simple filtration), simplifying the work-up.[3]

Q5: My reaction mixture turned black, and the work-up is difficult. What went wrong?

This is a classic sign of charring caused by an overly aggressive catalyst or excessive temperature.

  • Causality: Concentrated sulfuric acid is a strong dehydrating agent. At elevated temperatures, it can promote elimination and polymerization reactions on the sensitive thiophene ring, leading to the formation of black, tar-like substances.

  • Troubleshooting Flowchart:

G start Reaction Mixture Turned Black? check_temp Was Temperature > 100°C? start->check_temp Yes check_cat Was H₂SO₄ loading > 5 mol%? start->check_cat No check_temp->check_cat No sol1 Reduce Temperature to Reflux (78°C) check_temp->sol1 Yes sol2 Reduce H₂SO₄ to 1-2 mol% check_cat->sol2 Yes sol3 Switch to a milder catalyst (e.g., PTSA or a Lewis Acid) check_cat->sol3 No end Problem Resolved sol1->end sol2->end sol3->end

Caption: Troubleshooting charring in the reaction.

III. Solvent Choice

Q6: Ethanol is both a reactant and a solvent. Is a co-solvent necessary?

Using an excess of ethanol is standard practice and is often sufficient. A co-solvent is generally only needed if you need to azeotropically remove water to drive the reaction equilibrium forward.

  • Trustworthiness: The Fischer esterification is a reversible reaction that produces one equivalent of water for each equivalent of ester formed. According to Le Chatelier's principle, removing this water will shift the equilibrium to the right, favoring product formation.

  • Solvent Options:

    • Ethanol alone: Simplest approach. Use a large excess (e.g., 10-20 equivalents) to act as both reactant and solvent, pushing the equilibrium forward by mass action.

    • Ethanol with a water-scavenging co-solvent: Toluene or cyclohexane can be used as co-solvents. These form an azeotrope with water, which can be removed using a Dean-Stark apparatus. This is a very effective way to drive the reaction to completion.

    • Aprotic Solvents: Solvents like THF or dioxane can be used, but you must still have ethanol present as the reactant.[2] These are less common for simple esterifications unless solubility of the starting material is an issue.

Q7: My starting carboxylic acid is not fully dissolving. What should I do?

Poor solubility can limit the reaction rate.

  • Troubleshooting Steps:

    • Increase Ethanol Volume: The simplest solution is to increase the volume of ethanol to ensure the starting material is fully dissolved at the reaction temperature.

    • Add a Co-solvent: If the starting material has poor solubility in ethanol even when heated, adding a minimal amount of a co-solvent in which it is more soluble, such as THF or dichloromethane, can be beneficial.[2][4] Be mindful of the boiling point of the co-solvent as it will affect the overall reaction temperature. Dichloromethane, for example, is quite volatile and will lower the reflux temperature.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust, self-validating method for the synthesis of Ethyl 4-chlorothiophene-2-carboxylate.

Materials:

  • 4-chlorothiophene-2-carboxylic acid (1.0 eq)

  • Anhydrous Ethanol (20 eq)

  • Concentrated Sulfuric Acid (0.02 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophene-2-carboxylic acid (1.0 eq) and anhydrous ethanol (20 eq).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.02 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (~78°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material is a polar acid and should remain at the baseline, while the product ester will have a higher Rf value.

  • Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution (effervescence) will occur.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

References

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • A method of using thiophene-2-carboxylic acid as Material synthesis 5-chlorothiophene.
  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. [Link]

  • Thiophene derivatives and process for preparation thereof.
  • WO 2013/164833 A1.

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Technical Support Guide: Scale-Up Synthesis of Ethyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 4-chlorothiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, field-proven solutions grounded in chemical principles to help you achieve a robust, safe, and efficient process.

Introduction: The Scale-Up Challenge

Ethyl 4-chlorothiophene-2-carboxylate is a valuable building block in medicinal chemistry and materials science. While its synthesis appears straightforward via electrophilic chlorination of ethyl thiophene-2-carboxylate, scaling this reaction presents significant hurdles. The primary difficulties include controlling regioselectivity, preventing over-chlorination, managing reaction exotherms, and implementing a viable large-scale purification strategy. Conventional laboratory methods often result in low yields and isomeric mixtures that are difficult and costly to separate on an industrial scale.[1]

This guide provides a series of troubleshooting questions and detailed answers to navigate these complexities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My process is generating a mixture of isomers (3-chloro, 5-chloro) and di-chlorinated impurities. What is the root cause and how can I improve selectivity for the 4-chloro product?

A1: This is the most common and critical challenge. The issue stems from the inherent reactivity of the thiophene ring. The C2-ester group is electron-withdrawing, which deactivates the ring, yet the sulfur heteroatom still provides sufficient electron density for electrophilic substitution. The C5 position is generally the most electronically favored site for attack, leading to the 5-chloro isomer as a major byproduct. The formation of di-chlorinated species occurs when the mono-chlorinated product reacts further.

Solutions to Enhance Regioselectivity and Minimize Byproducts:

  • Strict Temperature Control: Maintaining low reaction temperatures is paramount. Electrophilic chlorinations of activated rings are often highly exothermic, and temperature spikes can drastically reduce selectivity. Operating at temperatures between -10°C and 10°C can help favor the desired kinetic product and minimize side reactions.[2][3][4] A process for a related compound specifies a temperature range of -5 to 20°C to limit the formation of isomers.[1]

  • Controlled Reagent Stoichiometry: To prevent di-chlorination, it is crucial to use the chlorinating agent as the limiting reagent. Some industrial processes intentionally use substoichiometric amounts (e.g., 0.3 to 0.8 equivalents) of the chlorinating agent.[1] This leaves some starting material unreacted, which can be more easily separated or recycled than isomeric or over-chlorinated impurities.

  • Slow Addition of the Chlorinating Agent: A slow, controlled addition rate (or dosing) of the chlorinating agent maintains a low instantaneous concentration in the reactor. This favors the reaction with the more abundant and reactive starting material over the less reactive mono-chlorinated product, thus suppressing the formation of di-substituted byproducts.

  • Choice of Chlorinating Agent and Solvent: The choice of reagent and solvent system has a profound impact on selectivity. Milder, more sterically demanding, or solvent-caged electrophiles can exhibit different selectivities. See the table below for a comparison.

Table 1: Comparison of Common Chlorinating Agents for Scale-Up
Chlorinating AgentPhaseKey AdvantagesKey Challenges & SafetyRecommended Solvents
Chlorine (Cl₂) Gas GasLow cost, high reactivity.Difficult to handle at scale; requires specialized equipment; low selectivity; highly toxic and corrosive.[2][4]Chlorinated solvents (DCM, EDC), Acetic Acid.
Sulfuryl Chloride (SO₂Cl₂) LiquidEasy to handle liquid; often more selective than Cl₂; reaction can be initiated by heat or a catalyst.Highly corrosive; liberates HCl and SO₂ gas; requires careful quenching and off-gas scrubbing.Dichloromethane (DCM), Ethylene Dichloride (EDC).[1]
N-Chlorosuccinimide (NCS) SolidMild reagent; often provides high selectivity; safer to handle than liquids/gases.Higher cost; can require longer reaction times or acidic catalysts; succinimide byproduct must be removed.Acetonitrile, Acetic Acid, DMF.
Trichloroisocyanuric Acid (TCCA) SolidHigh chlorine content (90%); stable, easy-to-handle solid; safer alternative to gas/liquids; cost-effective.[3]Reactions are often performed in strong acids (e.g., H₂SO₄), posing material compatibility and work-up challenges.Concentrated H₂SO₄, Acetic Acid.[3]
Q2: The chlorination reaction is highly exothermic. What are the best practices for thermal management and ensuring safety during scale-up?

A2: Thermal runaway is a significant risk. The heat generated by the reaction can accelerate the reaction rate, leading to a dangerous feedback loop of increasing temperature and pressure.

Best Practices for Thermal Safety:

  • Reactor Engineering: Employ a jacketed glass-lined or Hastelloy reactor with a high surface-area-to-volume ratio and an efficient thermal fluid system for precise temperature control.

  • Semi-Batch Operation: Never add all reagents at once (batch mode). Always use a semi-batch approach where the limiting reactant (the chlorinating agent) is added slowly and controllably to the main reactor containing the substrate.

  • Dilution: Conducting the reaction in a suitable solvent helps to absorb and dissipate the heat generated, acting as a thermal buffer. The solvent's heat capacity is a critical parameter.

  • Real-Time Monitoring: Utilize calibrated temperature probes and consider process analytical technology (PAT) like real-time calorimetry (e.g., RC1) during development to quantify the heat of reaction and determine the maximum safe addition rate.

  • Emergency Planning: Ensure the reactor is equipped with an emergency quenching system and a properly sized rupture disc or relief valve that vents to a safe location or scrubber.

Workflow Diagram: Thermal Hazard Mitigation

cluster_dev Process Development cluster_scaleup Scale-Up Implementation calorimetry Measure Heat of Reaction (RC1) kinetics Determine Kinetic Profile calorimetry->kinetics Provides data for reactor Select Jacketed Reactor (High Heat Transfer) kinetics->reactor Informs design addition Implement Slow, Controlled Reagent Dosing reactor->addition Enables monitoring Real-Time Temp Monitoring addition->monitoring Requires quench Emergency Quench & Relief System monitoring->quench Triggers

Caption: Logic flow for mitigating thermal hazards from development to scale-up.

Q3: Column chromatography is not feasible for purifying our multi-kilogram batches. What are the recommended industrial purification methods?

A3: At scale, purification strategies must be robust, cost-effective, and scalable. The two most viable methods are recrystallization and fractional distillation.

  • Recrystallization: This is often the preferred method for achieving high purity (>99%) for solid products.[2][3]

    • Solvent Screening: The key is to identify a solvent or solvent system where the desired 4-chloro isomer has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures, while the impurities remain in the mother liquor.

    • Common Solvents: Alcohols (ethanol, isopropanol), hydrocarbons (heptane, cyclohexane), and their mixtures with water are excellent starting points for screening.[2][3]

    • Process: The crude product is dissolved in a minimal amount of hot solvent, filtered to remove any particulates, cooled under controlled conditions to promote crystal growth, filtered, washed with cold solvent, and dried.

  • Fractional Vacuum Distillation: If the product is a liquid or a low-melting solid, this can be an effective method, provided there is a sufficient boiling point difference between the desired product and its impurities.[1]

    • Feasibility: The viability of this method depends on the boiling points of the ethyl 4-chlorothiophene-2-carboxylate versus the 3-chloro, 5-chloro, and 4,5-dichloro isomers. This should be evaluated at the lab scale using a small packed column.

    • Considerations: Operating under vacuum is essential to lower the boiling point and prevent thermal degradation of the product.

Process Flow Diagram: Synthesis & Purification

Start Charge Reactor: Ethyl thiophene-2-carboxylate & Solvent Cool Cool to -5°C to 0°C Start->Cool Add Slowly Add Chlorinating Agent (e.g., TCCA in H₂SO₄) Cool->Add React Monitor Reaction (IPC) ~2-4 hours Add->React Quench Quench into Ice/Water with Na₂SO₃ React->Quench Extract Extract with Solvent (e.g., DCM) Quench->Extract Wash Aqueous Washes Extract->Wash Concentrate Solvent Swap & Concentrate Crude Wash->Concentrate Purify Purification Concentrate->Purify Distill Fractional Vacuum Distillation Purify->Distill If Liquid Recrystal Recrystallization (e.g., from Ethanol/Water) Purify->Recrystal If Solid Dry Dry Final Product Distill->Dry Recrystal->Dry End High-Purity Ethyl 4-chlorothiophene-2-carboxylate Dry->End

Caption: General process workflow from reaction to final product isolation.

Recommended Protocol: Scalable Synthesis Using TCCA

This protocol is a representative example based on methodologies adapted from the literature for robust chlorination of thiophene derivatives on a larger scale.[3] Note: All operations should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. A thorough process safety review must be conducted before attempting this on any scale.

Table 2: Example Protocol Parameters
ParameterValue / ConditionRationale & Key Considerations
Starting Material Ethyl thiophene-2-carboxylate (1.0 eq)Ensure purity >98% to avoid introducing impurities from the start.
Chlorinating Agent Trichloroisocyanuric Acid (TCCA) (~0.4 eq)Solid reagent, easier and safer to handle. Using slightly more than 1/3 equivalent targets mono-chlorination. Stoichiometry must be optimized.
Solvent / Acid Concentrated Sulfuric Acid (98%)Acts as both solvent and catalyst, activating the TCCA. Requires a reactor compatible with strong acids (glass-lined steel).
Temperature -5°C to 5°CCritical for controlling selectivity and managing the exotherm.[3]
Reaction Time 2 - 6 hoursMonitor by in-process control (e.g., HPLC, GC) to determine endpoint.
Work-up: Quench Slow addition of reaction mass to ice/water.Highly exothermic. This must be done carefully with efficient cooling.
Work-up: Neutralization Add sodium sulfite to destroy excess oxidant, then cautiously neutralize.The quench with a reducing agent is a critical safety step.
Isolation Extraction with a suitable solvent (e.g., DCM), followed by washes.Removes inorganic salts and residual acid.
Purification Recrystallization from an Ethanol/Water mixture.Proven method for achieving high purity of chlorinated thiophenes.[2][3]
Expected Yield 70 - 85%Highly dependent on optimized conditions and successful purification.
Step-by-Step Methodology
  • Reactor Setup: Charge a clean, dry, temperature-controlled glass-lined reactor with concentrated sulfuric acid (approx. 3 volumes relative to the starting material).

  • Charge Substrate: Cool the sulfuric acid to 0°C. Slowly add ethyl thiophene-2-carboxylate (1.0 eq) while maintaining the internal temperature below 5°C.

  • Chlorination: Once the substrate is fully dissolved and the temperature is stable at 0°C, begin the portion-wise addition of TCCA (0.4 eq). Monitor the internal temperature closely and do not allow it to exceed 5°C.

  • Reaction Monitoring: Hold the reaction mixture at 0-5°C for 2-6 hours. Take periodic samples for IPC analysis to track the consumption of starting material and the formation of product and byproducts.

  • Quenching: In a separate, agitated, and cooled reactor, prepare a mixture of ice and water (approx. 10 volumes). Slowly transfer the completed reaction mass into the ice/water slurry, ensuring the quench pot temperature does not exceed 20°C.

  • Extraction & Neutralization: Add a small amount of sodium sulfite to the quenched mixture to destroy any residual active chlorine species. Extract the aqueous slurry with dichloromethane (DCM). Separate the layers.

  • Washes: Wash the organic (DCM) layer sequentially with water, 5% sodium bicarbonate solution, and finally, brine.

  • Solvent Swap & Crystallization: Concentrate the DCM layer under vacuum. If necessary, perform a solvent swap to ethanol. Add water anti-solvent to induce crystallization.

  • Isolation: Cool the resulting slurry, filter the solid product, wash the filter cake with a cold ethanol/water mixture, and dry under vacuum at 40-50°C to a constant weight.

References

  • A process for the preparation of 2-Acetyl-4-Chlorothiophene.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.
  • A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

Sources

Removal of unreacted starting materials from "Ethyl 4-chlorothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Ethyl 4-chlorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Achieving high purity is critical for downstream applications, and removing unreacted starting materials is a frequent yet crucial hurdle. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction, I've confirmed the presence of my desired product, but I also see a significant amount of the unchlorinated starting material, Ethyl thiophene-2-carboxylate. Why is this, and how can I remove it?

A1: This is the most common purification challenge. The presence of unreacted Ethyl thiophene-2-carboxylate is typically due to incomplete chlorination. The electronic properties of the thiophene ring and the ester group can make the C4 position less reactive than other sites, or the reaction may not have gone to completion.

Causality: The structural similarity between the starting material and the chlorinated product results in very close physical properties, particularly polarity and boiling point. This makes separation non-trivial. A simple acid-base extraction is ineffective as both compounds are neutral esters. While fractional distillation is a theoretical option, the boiling points are often too close for efficient separation on a standard laboratory scale[1].

Primary Solution: Flash Column Chromatography

This is the most reliable method for separating these two compounds. The key is to exploit the slight increase in polarity caused by the addition of the chlorine atom.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC)[1]. A common starting eluent is a mixture of hexanes and ethyl acetate.

  • Solvent Optimization: Spot the crude reaction mixture on a TLC plate. Develop the plate in various solvent systems (e.g., 98:2, 95:5, 90:10 hexanes:ethyl acetate). The goal is to achieve a clear separation (ΔRf > 0.2) between the starting material and the product spot. The product, Ethyl 4-chlorothiophene-2-carboxylate, will be slightly more polar and thus have a lower Rf value than the starting material.

  • Column Preparation: Pack a silica gel column appropriate for the scale of your reaction.

  • Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column. Alternatively, dissolve the crude mixture in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it.

  • Elution: Begin eluting with the optimized solvent system from your TLC analysis. Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product[1][2].

Q2: My synthesis starts with 4-chlorothiophene-2-carboxylic acid followed by esterification. How do I remove any unreacted acid from my final ethyl ester product?

A2: Unreacted carboxylic acid is a common impurity in esterification reactions. Fortunately, its acidic nature makes it straightforward to remove.

Causality: The key difference between the starting material (a carboxylic acid) and the product (an ester) is the acidic proton on the carboxyl group. This allows for selective deprotonation and separation into an aqueous phase.

Primary Solution: Liquid-Liquid Extraction (Aqueous Base Wash)

A simple aqueous work-up using a mild base will effectively remove the acidic starting material.

Experimental Protocol: Aqueous Base Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ gas) as the acid is neutralized. Repeat the wash 2-3 times. The deprotonated carboxylate salt is water-soluble and will be extracted into the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated brine (NaCl) solution to remove any residual water and dissolved salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of the acidic impurity[3].

Q3: Is recrystallization a viable method for purifying Ethyl 4-chlorothiophene-2-carboxylate?

A3: Yes, recrystallization can be a highly effective technique, particularly for removing small amounts of impurities, provided your product is a solid at room temperature or can be induced to crystallize. It is often used after a primary purification step like chromatography or extraction to achieve high purity[4].

Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures. A well-chosen solvent will dissolve the compound when hot but will have low solubility when cold, allowing the pure product to crystallize out while impurities remain in the mother liquor[5].

Troubleshooting Recrystallization

Problem Probable Cause Solution
Oiling Out The product's melting point is lower than the solvent's boiling point, or the solution is cooling too quickly.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly (e.g., by insulating the flask). Consider a lower-boiling point solvent system[1].
No Crystals Form The solution is not sufficiently saturated, or nucleation is inhibited.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product[1].
Low Recovery Too much solvent was used; the product has significant solubility even in the cold solvent.Evaporate some solvent and re-cool the solution. Cool the solution in an ice bath or refrigerator to minimize solubility[1].

Recommended Solvents: Non-polar or moderately polar solvents are often effective. Heptane[6] and ethanol[4] have been successfully used for recrystallizing similar thiophene derivatives. A co-solvent system like hexanes/ethyl acetate or hexanes/acetone can also be effective[7].

Purification Strategy Overview

The choice of purification method depends on the nature of the starting materials and the resulting impurities. The following workflow provides a general decision-making framework.

PurificationWorkflow Crude Crude Reaction Mixture Analysis Analyze Impurity Profile (TLC, GC-MS, NMR) Crude->Analysis AcidImpurity Is unreacted carboxylic acid present? Analysis->AcidImpurity BaseWash Aqueous Base Wash (e.g., NaHCO3) AcidImpurity->BaseWash Yes NeutralImpurity Is unreacted neutral SM present? AcidImpurity->NeutralImpurity No BaseWash->NeutralImpurity Chromatography Flash Column Chromatography NeutralImpurity->Chromatography Yes CheckPurity Assess Purity & Physical State NeutralImpurity->CheckPurity No Chromatography->CheckPurity IsSolid Is product a solid? CheckPurity->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes FinalProduct Pure Product IsSolid->FinalProduct No (Pure Oil) Recrystallize->FinalProduct

Caption: Decision workflow for purifying Ethyl 4-chlorothiophene-2-carboxylate.

Summary of Physical Properties

Understanding the properties of your target compound and potential impurities is key to selecting a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
Ethyl thiophene-2-carboxylate 156.20~224-225Moderate
Ethyl 4-chlorothiophene-2-carboxylate 190.65Expected to be higher than SMModerately High
4-chlorothiophene-2-carboxylic acid 162.59DecomposesHigh (Acidic)

Note: Exact boiling points may vary with pressure. Data is estimated based on structurally similar compounds.

References

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Google Patents. (2016). AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene.
  • Google Patents. (2019). CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.
  • ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

  • Manasagangotri Physics. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • Googleapis.com. (2013). WO 2013/164833 Al.
  • Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega. Retrieved from [Link]

  • Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • NIH. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

  • Google Patents. (1964). Removal of thiophene from benzene - US3148226A.
  • Google Patents. (2018). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
  • Taylor & Francis Online. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Pearson. (n.d.). Recrystallization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly selective removal of thiophene from benzene by cucurbit[2]uril in both mixed vapors and solutions. Retrieved from [Link]

  • Google Patents. (n.d.). Extraction agent for removal of thiophene, and preparation method and application thereof.
  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (1975). US3879268A - Method for separating thiophene from mixtures thereof with benzene.
  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of thiophen from benzene by solvent extraction. I. Retrieved from [Link]

  • PubMed Central. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. Retrieved from [Link]

Sources

"Ethyl 4-chlorothiophene-2-carboxylate" stability and degradation product analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-chlorothiophene-2-carboxylate

A Guide to Stability, Degradation, and Analysis for Researchers and Drug Development Professionals

Welcome to the technical support center for Ethyl 4-chlorothiophene-2-carboxylate. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide, structured in a question-and-answer format, provides in-depth technical information and troubleshooting advice based on established principles of organic chemistry and pharmaceutical analysis.

Frequently Asked Questions (FAQs)

Storage and Handling

Question: What are the optimal storage conditions for Ethyl 4-chlorothiophene-2-carboxylate to ensure its long-term stability?

Answer:

To maintain the integrity of Ethyl 4-chlorothiophene-2-carboxylate, it should be stored in a cool, dry, and dark environment. A recommended storage temperature is 2-8°C, protected from moisture and light.[1] The rationale behind these conditions is to mitigate the primary degradation pathways: hydrolysis, photodegradation, and thermal decomposition. The container should be well-sealed and preferably flushed with an inert gas like nitrogen or argon to prevent oxidative degradation.

Question: I've noticed the solid material has developed a slight discoloration. What could be the cause?

Answer:

Discoloration is often an early indicator of degradation. This could be due to exposure to light, which can cause photo-induced degradation or polymerization of thiophene-containing compounds.[2][3] Another possibility is slow oxidation or hydrolysis from prolonged exposure to air and moisture. It is crucial to analyze a sample of the discolored material to assess its purity and identify any potential degradation products before use.

Stability and Degradation Pathways

Question: What are the most likely degradation pathways for Ethyl 4-chlorothiophene-2-carboxylate under stress conditions?

Answer:

Based on the structure of Ethyl 4-chlorothiophene-2-carboxylate, the most probable degradation pathways involve hydrolysis of the ester, and reactions involving the thiophene ring such as oxidation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify these pathways.[4][5]

The primary degradation pathways are:

  • Hydrolytic Degradation: The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis, yielding 4-chlorothiophene-2-carboxylic acid and ethanol.[6]

  • Oxidative Degradation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and further to a sulfone.[7]

  • Photodegradation: Thiophene derivatives can be sensitive to light, potentially leading to polymerization or ring-opening reactions.[2][8]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to decarboxylation or more complex fragmentation of the molecule.[9][10]

G main Ethyl 4-chlorothiophene-2-carboxylate hydrolysis 4-chlorothiophene-2-carboxylic acid main->hydrolysis  Acid/Base, H₂O oxidation1 Ethyl 4-chlorothiophene-2-carboxylate S-oxide main->oxidation1  Oxidizing Agent (e.g., H₂O₂) photodegradation Polymeric Species / Ring-Opened Products main->photodegradation  UV/Vis Light thermal Decarboxylation / Fragmentation Products main->thermal  Heat oxidation2 Ethyl 4-chlorothiophene-2-carboxylate S,S-dioxide oxidation1->oxidation2  Stronger Oxidation

Caption: Potential Degradation Pathways of Ethyl 4-chlorothiophene-2-carboxylate.

Troubleshooting Guide for Degradation Product Analysis

Question: We are performing forced degradation studies and see multiple new peaks in our HPLC chromatogram. How do we identify them?

Answer:

The first step is to systematically evaluate the results from your individual stress conditions (acid, base, peroxide, heat, light).

  • A peak appearing prominently under acidic or basic conditions is likely the hydrolyzed product, 4-chlorothiophene-2-carboxylic acid .

  • A peak that is significant in the presence of an oxidizing agent like hydrogen peroxide is likely the sulfoxide or sulfone derivative.

  • New peaks arising after exposure to UV or visible light are potential photodegradation products .

For definitive identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11] By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can deduce the structural changes.

Potential Degradant Expected Mass Change Likely Stress Condition
4-chlorothiophene-2-carboxylic acid-28 Da (loss of C₂H₄)Acidic/Basic Hydrolysis
Ethyl 4-chlorothiophene-2-carboxylate S-oxide+16 Da (addition of O)Oxidation
Ethyl 4-chlorothiophene-2-carboxylate S,S-dioxide+32 Da (addition of 2O)Strong Oxidation

Question: Our HPLC analysis shows poor separation between the parent compound and a major degradation product. What steps can we take?

Answer:

Poor resolution in a stability-indicating method is a common challenge. Here's a systematic approach to troubleshoot this:

  • Adjust Mobile Phase Composition: If you are using reversed-phase HPLC, altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity.

  • Change the pH of the Mobile Phase: The ionization state of the parent compound and its degradation products can affect their retention. For instance, if the primary degradant is the carboxylic acid, adjusting the pH to be well below its pKa (typically around 2-3) will make it less polar and increase its retention time, potentially improving separation from the more non-polar ester.

  • Evaluate a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions compared to a standard C18 column.

  • Optimize Temperature: Column temperature affects viscosity and analyte interactions with the stationary phase. A systematic study of temperature (e.g., 25°C, 30°C, 35°C) can sometimes fine-tune the separation.

G start Poor Peak Resolution step1 Adjust Organic/Aqueous Ratio start->step1 step2 Modify Mobile Phase pH step1->step2 If resolution is still poor end Achieve Resolution step1->end If resolution is achieved step3 Change Column Stationary Phase step2->step3 If resolution is still poor step2->end If resolution is achieved step4 Optimize Column Temperature step3->step4 If resolution is still poor step3->end If resolution is achieved step4->end If resolution is achieved

Caption: Troubleshooting Workflow for Poor HPLC Peak Resolution.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Objective: To assess the stability of Ethyl 4-chlorothiophene-2-carboxylate to acid and base hydrolysis and to generate the primary hydrolytic degradation product for analytical method development.

  • Procedure:

    • Acid Hydrolysis: Dissolve a known concentration (e.g., 1 mg/mL) of the compound in a solution of 0.1 M hydrochloric acid.

    • Base Hydrolysis: Dissolve the same concentration of the compound in a solution of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Dissolve the compound in purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize them if necessary (base for the acid sample, acid for the base sample), and dilute with mobile phase to the target concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To develop an HPLC method capable of separating Ethyl 4-chlorothiophene-2-carboxylate from its potential degradation products.

  • Starting HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12][13]

References

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN108061767A - The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities.
  • Royal Society of Chemistry. (2020). Photoisomerization of dicyanorhodanine-functionalized thiophenes. Retrieved from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. Retrieved from [Link]

  • ResearchGate. (2020). Photoisomerization of dicyanorhodanine- functionalized thiophenes. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Functionalized Fused Thiophenes: A New Class of Thermally Stable and Efficient Second-Order Nonlinear Optical Chromophores. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Eawag. (n.d.). Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Scientific & Academic Publishing. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Technology Networks. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • Manasagangotri Physics. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Impurities in Ethyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. For intermediates like Ethyl 4-chlorothiophene-2-carboxylate, a key building block in the synthesis of various therapeutic agents, a comprehensive understanding of its impurity profile is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final drug product. Impurities can arise from a multitude of sources, including the synthetic route, degradation of the substance, or interaction with packaging materials. Even at trace levels, these unintended constituents can possess undesirable pharmacological or toxicological properties.

This guide provides an in-depth technical comparison of analytical methodologies for the robust characterization of impurities in Ethyl 4-chlorothiophene-2-carboxylate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to develop and validate a self-validating system for impurity control. We will explore the strategic application of orthogonal analytical techniques, grounded in authoritative references and supported by practical, field-proven insights.

Unraveling the Impurity Profile: A Synthesis-Forward Approach

Proposed Synthesis of Ethyl 4-chlorothiophene-2-carboxylate

The direct chlorination of ethyl thiophene-2-carboxylate using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or a chlorinated solvent is a plausible method. The ester group is a deactivating group, and the sulfur atom directs electrophilic substitution to the C5 and C3 positions. The C5 position is generally more reactive in thiophenes. However, the directing effect of the carboxylate group at C2 will influence the regioselectivity, making the formation of the 4-chloro and 5-chloro isomers likely.

digraph "Synthesis_and_Impurities" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Ethyl thiophene-2-carboxylate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chlorinating Agent (e.g., NCS)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ethyl 4-chlorothiophene-2-carboxylate (API)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_Impurities" { label="Potential Process-Related Impurities"; style=filled; color="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Unreacted Starting Material"; "Isomeric Impurities (5-chloro, 3-chloro)"; "Dichlorinated Impurities"; "Solvent Adducts"; }

"Ethyl thiophene-2-carboxylate" -> "Reaction"; "Chlorinating Agent (e.g., NCS)" -> "Reaction"; "Reaction" -> "Ethyl 4-chlorothiophene-2-carboxylate (API)"; "Reaction" -> "Unreacted Starting Material" [style=dashed]; "Reaction" -> "Isomeric Impurities (5-chloro, 3-chloro)" [style=dashed]; "Reaction" -> "Dichlorinated Impurities" [style=dashed]; "Reaction" -> "Solvent Adducts" [style=dashed]; }

Figure 1: Proposed synthesis and potential process-related impurities.

Based on this proposed synthesis, we can anticipate the following categories of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: Ethyl thiophene-2-carboxylate.

    • Isomeric Impurities: Ethyl 5-chlorothiophene-2-carboxylate and Ethyl 3-chlorothiophene-2-carboxylate. The formation of these isomers is a critical consideration due to the electrophilic substitution pattern of the thiophene ring.

    • Over-chlorinated Byproducts: Dichloro- and trichloro- derivatives of ethyl thiophene-2-carboxylate.

    • Reagent-Related Impurities: Residual chlorinating agent or its byproducts.

  • Degradation Products: Arising from the instability of the API under various stress conditions (e.g., hydrolysis, oxidation, photolysis).

  • Residual Solvents: Organic volatile chemicals used in the synthesis and purification processes.

Orthogonal Analytical Strategies for Comprehensive Characterization

No single analytical technique can provide a complete picture of the impurity profile. A robust characterization strategy relies on the application of orthogonal methods, each providing a different and complementary perspective on the sample's composition. For Ethyl 4-chlorothiophene-2-carboxylate, the primary analytical pillars are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity Assessment

HPLC, particularly with UV detection, is the cornerstone for determining the purity of the API and quantifying known and unknown impurities. A well-developed stability-indicating HPLC method should be able to separate the API from all potential process-related impurities and degradation products.

Objective: To develop a robust, stability-indicating HPLC method for the separation and quantification of Ethyl 4-chlorothiophene-2-carboxylate and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (A Starting Point for Method Development):

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to its versatility for separating moderately polar compounds.

  • Mobile Phase: A gradient elution is recommended to resolve impurities with a wide range of polarities.

    • Solvent A: 0.1% Phosphoric acid in Water. The acidic modifier improves peak shape for acidic and basic impurities.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the API and its impurities).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at an appropriate concentration (e.g., 1 mg/mL).

Rationale for Experimental Choices:

  • The C18 stationary phase provides good retention and selectivity for the aromatic thiophene ring and the ethyl ester group.

  • The gradient elution allows for the separation of both more polar (e.g., hydrolyzed acid impurity) and less polar (e.g., dichlorinated) impurities in a single run.

  • Phosphoric acid is used to control the ionization state of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. For LC-MS compatibility, a volatile modifier like formic acid would be substituted.[1]

  • A PDA detector is invaluable during method development as it allows for the examination of peak purity and can help in the preliminary identification of impurities by comparing their UV spectra.

digraph "HPLC_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Sample_Preparation" [label="Sample Preparation\n(1 mg/mL in mobile phase)"]; "HPLC_Injection" [label="HPLC Injection\n(10 µL)"]; "C18_Column" [label="C18 Column\n(Gradient Elution)"]; "PDA_UV_Detection" [label="PDA/UV Detection\n(254 nm)"]; "Data_Analysis" [label="Data Analysis\n(Purity, Quantification)"];

"Sample_Preparation" -> "HPLC_Injection" -> "C18_Column" -> "PDA_UV_Detection" -> "Data_Analysis"; }

Figure 2: A typical HPLC workflow for impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an indispensable tool for identifying unknown peaks observed in the HPLC chromatogram.

Objective: To identify volatile and semi-volatile impurities in Ethyl 4-chlorothiophene-2-carboxylate, including residual solvents and process-related byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument for higher mass accuracy).

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of compounds.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C (split or splitless injection depending on the expected concentration of impurities).

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Rationale for Experimental Choices:

  • The temperature program allows for the elution of volatile solvents at the beginning of the run and higher-boiling point impurities, such as dichlorinated byproducts, at later retention times.

  • Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against commercial mass spectral libraries (e.g., NIST, Wiley) for tentative identification. The characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) is a key diagnostic tool for identifying chlorinated impurities.[2]

  • For unknown impurities not present in libraries, the fragmentation pattern can be interpreted to deduce the structure. For example, the loss of an ethoxy group (-OC2H5, 45 Da) or a CO2Et group (73 Da) would be indicative of an ester.

digraph "GCMS_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Vaporization" [label="Sample Vaporization"]; "GC_Separation" [label="GC Separation\n(Capillary Column)"]; "Ionization" [label="Electron Ionization\n(70 eV)"]; "Mass_Analysis" [label="Mass Analysis"]; "Detection_and_Identification" [label="Detection & Library Search"];

"Vaporization" -> "GC_Separation" -> "Ionization" -> "Mass_Analysis" -> "Detection_and_Identification"; }

Figure 3: The workflow for GC-MS analysis of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For impurity characterization, 1D (1H and 13C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to confirm the structure of the API and to definitively identify unknown impurities, especially isomers that may be difficult to distinguish by MS alone.

Objective: To confirm the structure of Ethyl 4-chlorothiophene-2-carboxylate and to elucidate the structures of isolated or enriched impurities.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Provides information on the number and chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, crucial for connecting different fragments of a molecule.

Rationale for Experimental Choices:

  • 1H NMR is a quick and sensitive method to assess the overall purity and to detect the presence of isomers. The coupling patterns and chemical shifts of the thiophene ring protons are highly diagnostic of the substitution pattern. For Ethyl 4-chlorothiophene-2-carboxylate, one would expect two doublets in the aromatic region.

  • 13C NMR provides complementary information and can help to distinguish between isomers based on the chemical shifts of the carbon atoms in the thiophene ring.

  • 2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for elucidating the structure of novel impurities.

Performance Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Application Quantification, Purity AssessmentIdentification of Volatiles/Semi-volatiles, Structural ElucidationDefinitive Structural Elucidation
Sensitivity Good (ng to µg range)Excellent (pg to ng range)Lower (µg to mg range)
Selectivity Good to Excellent (method dependent)ExcellentExcellent
Sample Throughput HighMediumLow
Cost ModerateHighVery High
Key Advantage Robust quantification, stability-indicatingHigh sensitivity and library matchingUnambiguous structure determination
Limitation Limited structural informationNot suitable for non-volatile or thermally labile compoundsLower sensitivity, requires pure sample for complex structures

Forced Degradation Studies: Predicting Stability and Ensuring Method Specificity

Forced degradation studies are a critical component of impurity profiling and are mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[3] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of Ethyl 4-chlorothiophene-2-carboxylate and to ensure the analytical methods can separate the API from its degradation products.

Stress Conditions (as per ICH Q1A(R2)): [3]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis:

  • Analyze the stressed samples by the developed HPLC-UV method.

  • Use LC-MS to obtain mass information on the degradation products.

  • Isolate significant degradation products for full structural elucidation by NMR.

Expected Degradation Pathways:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to form 4-chlorothiophene-2-carboxylic acid.

  • Oxidation: The thiophene ring can be susceptible to oxidation, potentially leading to sulfoxide or sulfone formation, although this is less common for electron-deficient thiophenes.

digraph "Forced_Degradation" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"API" [label="Ethyl 4-chlorothiophene-2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_Stress" { label="Forced Degradation Conditions (ICH Q1A)"; style=filled; color="#F1F3F4"; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Acid_Hydrolysis"; "Base_Hydrolysis"; "Oxidation"; "Thermal"; "Photolytic"; }

"API" -> "Acid_Hydrolysis"; "API" -> "Base_Hydrolysis"; "API" -> "Oxidation"; "API" -> "Thermal"; "API" -> "Photolytic";

"Acid_Hydrolysis" -> "Degradation_Products" [label="Hydrolysis"]; "Base_Hydrolysis" -> "Degradation_Products" [label="Hydrolysis"]; "Oxidation" -> "Degradation_Products" [label="Oxidation Products"]; "Thermal" -> "Degradation_Products" [label="Thermal Degradants"]; "Photolytic" -> "Degradation_Products" [label="Photodegradants"];

"Degradation_Products" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Figure 4: Workflow for forced degradation studies.

Conclusion: A Holistic Approach to Impurity Characterization

The characterization of impurities in Ethyl 4-chlorothiophene-2-carboxylate is a multi-faceted challenge that requires a deep understanding of synthetic organic chemistry and a strategic application of orthogonal analytical techniques. By proposing a likely synthetic route, we can proactively identify potential process-related impurities. A combination of a stability-indicating HPLC-UV method for quantification, GC-MS for the identification of volatile impurities, and NMR spectroscopy for definitive structural elucidation provides a comprehensive and self-validating system for impurity profiling. Coupled with rigorous forced degradation studies, this approach ensures not only regulatory compliance but also the fundamental safety and quality of the final pharmaceutical product. This guide serves as a framework for developing a robust and scientifically sound impurity control strategy, empowering researchers and drug development professionals to navigate the complexities of pharmaceutical analysis with confidence.

References

  • ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. 2006. [Link]

  • ICH Harmonised Tripartite Guideline. Q3B(R2) Impurities in New Drug Products. 2006. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J. Org. Chem. 2011, 7, 1028–1035. [Link]

  • A method of using thiophene-2-carboxylic acid as Material synthesis 5-chlorothiophene. CN110317189A.
  • GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Planta Med. 1991, 57(2), 149-154. [Link]

  • Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • Forced degradation studies: A review. J. Pharm. Sci. & Res. 2013, 5(11), 221-233.
  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. J. Chromatogr. Sci. 2014, 52(6), 471-475. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bull. Chem. Soc. Jpn. 1976, 49(11), 3327-3328. [Link]

  • A stability-indicating HPLC method for the determination of Cefcapene Pivoxil. J. Chil. Chem. Soc. 2012, 57(3), 1277-1281. [Link]

  • A comparative study of gas and liquid chromatography methods for the determination of underivatised neutral and acidic cannabinoids and cholesterol. Molecules. 2024, 29(9), 2154. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. METHER. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Front. Bioeng. Biotechnol. 2021, 9, 765507. [Link]

  • Mechanochemical Degradation of Active Pharmaceutical Ingredients (APIs): A Simple Tool for the Prediction of Drug Stability. CHIMIA International Journal for Chemistry. 2022, 76(5), 445-450. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. 2014, 32(8), 576-581.
  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Defense Technical Information Center. 1981. [Link]

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Navigating the Synthesis of Ethyl 4-chlorothiophene-2-carboxylate: A Comparative Guide to Efficiency and Cost

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, the efficient and economical synthesis of key heterocyclic building blocks is a cornerstone of successful drug discovery and manufacturing. Ethyl 4-chlorothiophene-2-carboxylate, a valuable intermediate in the synthesis of various pharmaceutically active compounds, presents a synthetic challenge that requires careful consideration of starting materials, reaction pathways, and overall process viability. This guide provides an in-depth comparison of the most pertinent synthetic routes to this target molecule, offering insights into their efficiency, cost-effectiveness, and scalability to aid researchers in making informed strategic decisions.

Introduction: The Significance of a Chlorinated Thiophene Intermediate

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a chlorine atom at the 4-position and an ethyl carboxylate at the 2-position of the thiophene ring creates a versatile building block with specific steric and electronic properties. These features can be crucial for modulating the pharmacological activity and pharmacokinetic profile of a target drug molecule. Consequently, the development of robust and cost-effective synthetic routes to Ethyl 4-chlorothiophene-2-carboxylate is of significant interest to the pharmaceutical and agrochemical industries.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies emerge from the literature for the preparation of Ethyl 4-chlorothiophene-2-carboxylate: a multi-step route commencing with the functionalization of a simple thiophene precursor, and a more convergent approach involving the construction of the substituted thiophene ring. This guide will dissect these pathways, evaluating their respective strengths and weaknesses.

Route 1: Stepwise Functionalization via an Acetyl Intermediate

This route is a multi-step but potentially cost-effective approach that begins with readily available and inexpensive starting materials. The key intermediate in this pathway is 2-acetyl-4-chlorothiophene.

Workflow for Route 1:

Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Friedel-Crafts Acylation Acetylchlorothiophene 2-Acetyl-4-chlorothiophene Acetylthiophene->Acetylchlorothiophene Regioselective Chlorination CarboxylicAcid 4-Chlorothiophene- 2-carboxylic acid Acetylchlorothiophene->CarboxylicAcid Oxidation (Haloform Reaction) FinalProduct Ethyl 4-chlorothiophene- 2-carboxylate CarboxylicAcid->FinalProduct Esterification

A multi-step synthetic route to the target compound.

Step 1: Friedel-Crafts Acylation of Thiophene

The synthesis commences with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene. This is a well-established and high-yielding reaction, typically employing acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride.[1]

Step 2: Regioselective Chlorination of 2-Acetylthiophene

The critical step in this route is the regioselective chlorination of 2-acetylthiophene to obtain the desired 4-chloro isomer. Direct chlorination of 2-substituted thiophenes often yields the 5-chloro isomer as the major product. However, by employing N-chlorosuccinimide (NCS) in the presence of a Lewis acid like zinc chloride, the reaction can be directed to favor the formation of 2-acetyl-4-chlorothiophene.[2] Careful control of reaction conditions is paramount to maximize the yield of the desired isomer.

Step 3: Oxidation of 2-Acetyl-4-chlorothiophene

The acetyl group of 2-acetyl-4-chlorothiophene is then oxidized to a carboxylic acid. The haloform reaction is a classic and efficient method for this transformation, utilizing an aqueous solution of sodium hypochlorite or sodium hypobromite.[3][4] This reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by hydroxide to yield the carboxylate and a haloform.

Step 4: Esterification

The final step is the esterification of 4-chlorothiophene-2-carboxylic acid with ethanol to yield the target molecule, Ethyl 4-chlorothiophene-2-carboxylate. This is typically achieved through a Fischer esterification, where the carboxylic acid and ethanol are heated in the presence of a strong acid catalyst, such as sulfuric acid.[5]

Route 2: Synthesis from Polychlorinated Thiophenes

An alternative strategy involves starting from a more complex, polychlorinated thiophene and selectively manipulating the functional groups. This approach can be advantageous for large-scale production if the starting material is commercially available at a reasonable cost.

Workflow for Route 2:

Tetrachlorothiophene Tetrachlorothiophene Intermediate Selectively Functionalized Intermediate Tetrachlorothiophene->Intermediate Selective Reduction/ Metal-Halogen Exchange CarboxylicAcid 4-Chlorothiophene- 2-carboxylic acid Intermediate->CarboxylicAcid Carboxylation FinalProduct Ethyl 4-chlorothiophene- 2-carboxylate CarboxylicAcid->FinalProduct Esterification

A convergent approach from a polychlorinated starting material.

This route would likely involve the selective reduction or metal-halogen exchange of a polychlorinated thiophene, such as tetrachlorothiophene, to create a reactive site at the 2-position while retaining the chlorine at the 4-position. Subsequent carboxylation, for instance, via a Grignard reagent and carbon dioxide, would yield the carboxylic acid, which can then be esterified.[6] While potentially shorter, this route's feasibility is highly dependent on the ability to achieve high regioselectivity in the initial functionalization step, which can be challenging.

Performance and Cost Comparison

ParameterRoute 1: Stepwise FunctionalizationRoute 2: From Polychlorinated Thiophenes
Starting Materials Thiophene, acetyl chloride, NCS, ethanol (Readily available and inexpensive)Tetrachlorothiophene (Less common and potentially more expensive)
Number of Steps 43
Key Challenges Regioselective chlorination to obtain the 4-isomer.Regioselective functionalization of the polychlorinated ring.
Scalability Good, with optimization of the chlorination step.Potentially good for large scale if starting material is accessible.
Estimated Overall Yield Moderate (dependent on chlorination selectivity)Variable (highly dependent on selectivity of the first step)
Cost-Effectiveness Potentially high due to cheap starting materials.Dependent on the cost of the polychlorinated thiophene.

Experimental Protocols

Route 1: Detailed Protocol

Step 1: Synthesis of 2-Acetylthiophene

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, under an inert atmosphere, suspend anhydrous aluminum chloride in a suitable solvent such as dichloromethane. Cool the suspension to 0-5 °C. Add acetyl chloride dropwise to the stirred suspension, maintaining the temperature. After the addition is complete, add thiophene dropwise, again maintaining the low temperature. Allow the reaction to proceed to completion, monitoring by TLC. Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetylthiophene.[1]

Step 2: Synthesis of 2-Acetyl-4-chlorothiophene

Dissolve 2-acetylthiophene in a suitable solvent like dichloromethane. Add zinc chloride to the solution. In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) in the same solvent. Add the NCS solution dropwise to the 2-acetylthiophene solution at room temperature. Stir the reaction mixture until completion (monitored by TLC). Wash the reaction mixture with water and an aqueous solution of sodium bisulfite. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate the 2-acetyl-4-chlorothiophene isomer.[2]

Step 3: Synthesis of 4-Chlorothiophene-2-carboxylic acid (via Haloform Reaction)

To a stirred solution of 2-acetyl-4-chlorothiophene in a suitable solvent like dioxane or THF, add a freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide) at 0-10 °C. Stir the mixture vigorously. The reaction is typically exothermic and should be controlled with an ice bath. After the reaction is complete, quench any excess hypobromite with a reducing agent like sodium bisulfite. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain 4-chlorothiophene-2-carboxylic acid.[3]

Step 4: Synthesis of Ethyl 4-chlorothiophene-2-carboxylate

In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, Ethyl 4-chlorothiophene-2-carboxylate.[5]

Conclusion and Future Outlook

Both synthetic strategies presented offer viable pathways to Ethyl 4-chlorothiophene-2-carboxylate. The multi-step route starting from thiophene (Route 1) is likely the more practical and cost-effective option for laboratory-scale synthesis and potentially for larger-scale production, provided that the regioselective chlorination step can be optimized for high yield of the desired 4-chloro isomer. The key to the success of this route lies in the precise control of the chlorination conditions.

The route from polychlorinated thiophenes (Route 2) presents a more convergent approach that could be highly efficient if the starting material is readily available and the regioselectivity of the initial functionalization can be mastered. Further process development and optimization of this route could make it a competitive alternative for industrial-scale manufacturing.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or manufacturing campaign, including the desired scale, cost constraints, and available expertise. This comparative guide provides the foundational knowledge for scientists and researchers to navigate these choices and efficiently access this valuable synthetic intermediate.

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Halogen Wars: A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-Substituted Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto a pharmacophore is a time-honored approach to modulate and enhance biological activity. The thiophene scaffold, a privileged five-membered sulfur-containing heterocycle, has been the foundation for numerous therapeutic agents.[1][2] The introduction of chlorine or bromine to this versatile ring system can profoundly influence its physicochemical properties and, consequently, its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of chloro- versus bromo-substituted thiophene derivatives, supported by experimental data and mechanistic insights to inform rational drug design.

The Halogen Effect: More Than Just a Substitution

The choice between a chlorine and a bromine substituent is not arbitrary. It is a calculated decision based on the distinct physicochemical properties each halogen imparts. These differences in electronegativity, size, lipophilicity, and the ability to form halogen bonds can lead to significant variations in potency, selectivity, and pharmacokinetic profiles.[3][4]

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Van der Waals Radius (Å) 1.751.85Bromine's larger size may provide a better fit in some binding pockets but could also lead to steric hindrance.
Electronegativity (Pauling Scale) 3.162.96Chlorine's higher electronegativity can influence electron distribution and interactions with polar residues in a target protein.
Lipophilicity (Hansch-Leo π value) +0.71+0.86Bromine substitution generally leads to a greater increase in lipophilicity, which can affect membrane permeability and protein binding.[5]
Halogen Bond Donor Strength ModerateStrongerBromine is a more effective halogen bond donor, which can be a crucial interaction for target binding.[4]

Table 1. Key Physicochemical Differences Between Chlorine and Bromine and Their Significance in Drug Design.

Antimicrobial Activity: A Head-to-Head Battle

The antimicrobial potential of halogenated thiophenes has been an area of active investigation.[2] A direct comparative study on dinitro-substituted thiophenes provides a clear illustration of the impact of chloro versus bromo substitution.

Comparative Antimicrobial Potency

A study directly comparing the minimum inhibitory concentration (MIC) of 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene against a panel of microorganisms revealed a nuanced picture.

CompoundE. coli MIC (µg/mL)M. luteus MIC (µg/mL)A. niger MIC (µg/mL)
2-chloro-3,5-dinitrothiophene 1.560.783.12
2-bromo-3,5-dinitrothiophene 1.560.783.12

Table 2. Comparative Minimum Inhibitory Concentrations (MICs) of Chloro- and Bromo-substituted Dinitrothiophenes.

In this specific scaffold, both the chloro and bromo derivatives exhibited identical and potent antimicrobial activity. This suggests that for this particular molecular framework, the electronic withdrawing nature of the nitro groups may be the dominant factor driving activity, with the halogen primarily serving as a good leaving group for potential covalent interaction with biological nucleophiles.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a generalized protocol based on established methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare standardized microbial inoculum (e.g., 0.5 McFarland) compounds Prepare serial dilutions of chloro- and bromo-thiophene derivatives inoculate Inoculate microtiter plate wells containing compound dilutions with microbial suspension compounds->inoculate controls Include positive (microbe only) and negative (broth only) controls incubate Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) controls->incubate read Visually inspect or use a plate reader to determine the lowest concentration with no visible growth incubate->read mic Record this concentration as the Minimum Inhibitory Concentration (MIC) read->mic

Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity: A Complex Interplay of Factors

The thiophene nucleus is a common scaffold in the design of anticancer agents, targeting various mechanisms like kinase inhibition and apoptosis induction.[6] While direct side-by-side comparisons of chloro- and bromo-substituted thiophenes are less common in the literature, we can glean insights from studies on different halogenated derivatives.

Incorporating a chlorine atom into thiophene-based chalcones has been shown to significantly improve stability, potency, and binding specificity, as the chlorine atom can fit into deep hydrophobic pockets of biological targets. In one study, a chloro-substituted thienopyrimidine derivative demonstrated potent cytotoxic activity against both liver (HepG2) and prostate (PC-3) cancer cell lines.

Conversely, research on 3-arylthiophene-2-aryl/heteroaryl chalcones synthesized from a 3-bromothiophene precursor also revealed compounds with significant anticancer activity against human colon cancer cell lines.[7] One of the most active compounds in this series, derived from a bromo-thiophene starting material, showed a potent IC50 value of 21 µg/mL against HCT-15 cells.[7]

This suggests that both chloro and bromo substitutions can lead to potent anticancer activity, and the optimal choice of halogen is likely dependent on the specific scaffold and the topology of the target's binding site.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[1][8]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay cluster_data_acquisition Data Acquisition & Analysis start Culture cancer cell line of interest (e.g., HeLa, HepG2) seed Seed cells into a 96-well plate at a predetermined density and incubate for 24h start->seed treat Treat cells with serial dilutions of chloro- and bromo-thiophene derivatives and incubate for a set period (e.g., 24-72h) seed->treat add_mtt Add MTT solution to each well and incubate for 2-4h to allow formazan crystal formation treat->add_mtt solubilize Remove medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_plate Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader solubilize->read_plate calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) for each compound read_plate->calculate_ic50

Figure 2. Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of thiophene derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene-containing compounds have been developed as anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX).[9] The substitution pattern on the thiophene ring is critical for this activity.

A study on thiophenic derivatives with methyl and chlorine substituents demonstrated anti-inflammatory activity comparable to sodium diclofenac in a carrageenan-induced paw edema model in rats.[9] These compounds were able to reduce the inflammatory process by 47-49%.[9] While a direct comparison with a bromo-analogue was not performed in this study, it highlights the potential of chloro-substituted thiophenes in this therapeutic area.

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the expression of pro-inflammatory genes.[10]

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB Bound to DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Transcription Initiates

Figure 3. Simplified diagram of the canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[11][12][13]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: The test compounds (chloro- and bromo-substituted thiophene derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered, typically intraperitoneally or orally, at a predetermined time before carrageenan injection.[11] A control group receives the vehicle.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.[11]

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[12]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The substitution of a thiophene ring with either chlorine or bromine can yield derivatives with potent and diverse biological activities. The available data suggests that:

  • In some antimicrobial scaffolds, chloro- and bromo-substitutions can result in comparable, high potency.

  • Both chloro- and bromo-substituted thiophenes have demonstrated significant potential as anticancer agents, with the optimal halogen likely being context-dependent.

  • Chloro-substituted thiophenes have shown promise as anti-inflammatory agents, though direct comparisons with their bromo-counterparts are needed.

The subtle yet significant differences in the physicochemical properties of chlorine and bromine underscore the importance of synthesizing and evaluating both analogues in drug discovery campaigns. Future research should focus on direct, head-to-head comparisons of chloro- and bromo-substituted thiophene derivatives across a wider range of biological targets and disease models. Such studies will provide a more definitive understanding of the structure-activity relationships and enable the more rational design of next-generation thiophene-based therapeutics.

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A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. Ethyl 4-chlorothiophene-2-carboxylate, a key building block in the synthesis of various therapeutic agents, requires robust and validated analytical methods to ensure the quality, consistency, and safety of the final product. This guide provides a comparative overview of suitable analytical techniques, grounded in the principles of method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Method Validation

Before delving into specific analytical techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1][2][3]. This is not a one-time event but a continuous process that begins with method development and extends throughout the method's lifecycle[4]. A validated method provides confidence in the reliability of the analytical data.

The core parameters for validation, as outlined in the ICH Q2(R2) guideline, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness[1][2][5][6]. Adherence to these guidelines is a global standard, ensuring that a validated method is recognized worldwide[4].

Comparative Analysis of Analytical Techniques

Based on the chemical properties of Ethyl 4-chlorothiophene-2-carboxylate (a substituted thiophene ester), High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most appropriate analytical techniques for its quantification.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Highly versatile for a wide range of non-volatile and thermally labile compounds. Suitable for Ethyl 4-chlorothiophene-2-carboxylate.Ideal for volatile and thermally stable compounds. Ethyl 4-chlorothiophene-2-carboxylate is amenable to GC analysis.
Detection UV-Vis, Diode Array, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization for non-volatile compounds, but likely direct injection for this analyte.
Sensitivity Generally high, can be enhanced with MS detection.Very high, especially with FID for organic compounds and MS for selective detection.
Validation Considerations Mobile phase composition, flow rate, column temperature, and detector wavelength are key parameters for robustness testing.Injection temperature, oven temperature program, carrier gas flow rate, and detector parameters are critical for robustness.

Recommended Analytical Methods and Validation Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of a wide array of compounds[7]. For Ethyl 4-chlorothiophene-2-carboxylate, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a chromophore in the thiophene ring.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted). The exact gradient program should be optimized during method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV spectral analysis of Ethyl 4-chlorothiophene-2-carboxylate (likely in the range of 230-280 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Ethyl 4-chlorothiophene-2-carboxylate reference standard in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by accurately weighing and dissolving the test substance in the same solvent.

The validation of this HPLC method should be performed in accordance with ICH Q2(R2) guidelines[1][5][6].

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: Analyze a minimum of five concentrations of the reference standard over the expected working range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99[5].

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Mean recovery should be within 98-102% of the true value for an assay[5].

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is assessed by a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration[2]. The relative standard deviation (RSD) should be ≤ 2% for an assay[5].

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this would include variations in mobile phase composition, pH, flow rate, and column temperature.

Gas Chromatography (GC) Method

Gas chromatography is a highly sensitive technique suitable for volatile and thermally stable compounds[7]. Given the likely volatility of Ethyl 4-chlorothiophene-2-carboxylate, GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a viable alternative.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at 15 °C/min, and held for 5 minutes. This program should be optimized.

    • Detector Temperature: 300 °C (for FID). For MS, the transfer line temperature would be set appropriately.

    • Injection Mode: Split injection.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Ethyl 4-chlorothiophene-2-carboxylate reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare calibration standards by serial dilution.

    • Prepare sample solutions by accurately weighing and dissolving the test substance in the same solvent.

The validation parameters for the GC method are the same as for the HPLC method, with the robustness testing focusing on GC-specific parameters.

  • Specificity: As with HPLC, demonstrate selectivity for the analyte in the presence of potential interferences. For GC-MS, the unique mass spectrum of the analyte provides a high degree of specificity.

  • Linearity, Range, Accuracy, and Precision: Follow the same principles as outlined for the HPLC method.

  • LOD and LOQ: Determined based on signal-to-noise or calibration curve statistics.

  • Robustness: Deliberately vary parameters such as injector temperature, oven temperature ramp rate, carrier gas flow rate, and split ratio to assess the method's reliability.

Visualizing the Workflow

To better illustrate the logical flow of selecting and validating an analytical method, the following diagrams are provided.

Analytical_Method_Selection Analyte Ethyl 4-chlorothiophene-2-carboxylate Properties Chemical Properties (Volatility, Thermal Stability, Chromophore) Analyte->Properties HPLC HPLC Properties->HPLC Non-volatile or Thermally labile GC GC Properties->GC Volatile & Thermally stable Method_Dev Method Development & Optimization HPLC->Method_Dev GC->Method_Dev Validation Method Validation (ICH Q2(R2)) Method_Dev->Validation Routine_Use Routine Analysis Validation->Routine_Use

Caption: Workflow for Analytical Method Selection.

Method_Validation_Process Validation_Parameters Validation Parameters Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness Protocol Develop Validation Protocol Validation_Parameters->Protocol Execution Execute Validation Experiments Protocol->Execution Data_Analysis Analyze Data & Statistical Evaluation Execution->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: The Method Validation Process.

Conclusion

The accurate quantification of Ethyl 4-chlorothiophene-2-carboxylate is essential for ensuring the quality and consistency of pharmaceutical products. While no single, universally validated method is prescribed, both HPLC and GC offer robust and reliable platforms for this purpose. The choice between these techniques will depend on the specific laboratory capabilities, sample matrix, and desired sensitivity.

Crucially, the development of any analytical method must be followed by a thorough validation process that adheres to internationally recognized guidelines such as ICH Q2(R2). By systematically evaluating parameters like specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can establish a self-validating system that ensures the integrity of their analytical results. This rigorous, science-based approach is not merely a regulatory requirement but a cornerstone of good scientific practice and product quality assurance.

References

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A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Ethyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

Ethyl 4-chlorothiophene-2-carboxylate is a crucial heterocyclic building block in the synthesis of various pharmaceutical agents. Its purity and consistency are paramount, as any impurities can have significant downstream effects on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are not just a regulatory requirement but a cornerstone of quality control in the drug development process.

This guide moves beyond a simple recitation of methods. It provides a comparative analysis of two orthogonal quantitative techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details a framework for their cross-validation. The objective is to establish a self-validating analytical system that ensures data integrity and provides a high degree of confidence in the quality of this critical intermediate. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[1][2]

Method 1: Quantitative Purity Assessment by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control for its robustness, precision, and suitability for non-volatile or thermally labile compounds. For Ethyl 4-chlorothiophene-2-carboxylate, a reverse-phase method provides excellent separation of the analyte from potential starting materials and process-related impurities.

Causality of Method Design: The choice of a C18 stationary phase is based on the non-polar nature of the thiophene ring, promoting retention and allowing for effective separation from more polar impurities. A gradient elution with acetonitrile and water is selected to ensure that both early and late-eluting impurities are effectively resolved and eluted within a reasonable runtime, providing a comprehensive purity profile. UV detection at a wavelength corresponding to the absorption maximum of the thiophene chromophore ensures high sensitivity.

Experimental Protocol: HPLC-UV Analysis
  • Preparation of Standards and Samples:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 4-chlorothiophene-2-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 10-200 µg/mL).

    • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0-20 min: 50% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 50% B

      • 26-30 min: Hold at 50% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

    • Calculate the concentration of Ethyl 4-chlorothiophene-2-carboxylate in the sample solution using the regression equation.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Weigh Reference Standard Dilute_Std Prepare Stock & Working Standards Std->Dilute_Std Sample Weigh Test Sample Dilute_Sample Prepare Sample Solution Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Std->Inject Dilute_Sample->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify Report Generate Report (Purity, Assay) Quantify->Report

Caption: Workflow for quantitative analysis by HPLC-UV.

Table 1: Typical HPLC-UV Method Validation Performance
Validation ParameterAcceptance Criteria (ICH)Typical Performance
Linearity (r²) ≥ 0.995> 0.999[3]
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%[3]
Precision (Repeatability, %RSD) ≤ 2.0%< 1.0%[3]
Intermediate Precision (%RSD) ≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 µg/mL
Specificity No interference at analyte RtPeak purity > 99.9%

Method 2: Orthogonal Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry offers a powerful alternative for the analysis of volatile and thermally stable compounds like Ethyl 4-chlorothiophene-2-carboxylate. The high efficiency of capillary GC columns provides excellent separation, while the mass spectrometer offers unparalleled specificity and sensitivity, acting as a confirmatory technique.

Causality of Method Design: The choice of a mid-polarity capillary column (e.g., DB-5ms) is ideal for resolving halogenated aromatic compounds. Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible, library-searchable fragmentation patterns. A key advantage of using MS is its ability to confirm the identity of the analyte peak by its mass spectrum, specifically the characteristic M+2 isotopic peak resulting from the presence of the ³⁷Cl isotope.[4][5] This provides a level of certainty that UV detection cannot.

Experimental Protocol: GC-MS Analysis
  • Preparation of Standards and Samples:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent like Ethyl Acetate (GC grade).

    • Working Standard Solutions: Perform serial dilutions of the stock solution with Ethyl Acetate to prepare a minimum of five calibration standards (e.g., 1-100 µg/mL).

    • Sample Solution (50 µg/mL): Accurately weigh approximately 12.5 mg of the test sample into a 250 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identification: Confirm the identity of the analyte peak by comparing its retention time and mass spectrum with the reference standard. Verify the presence of the molecular ion (M⁺) and the M+2 isotopic peak with an approximate 3:1 ratio.

    • Quantification: Construct a calibration curve using the area of a characteristic ion (e.g., the molecular ion) from the SIM data. Calculate the sample concentration using the regression equation.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Weigh Reference Standard Dilute_Std Prepare Stock & Working Standards (Ethyl Acetate) Std->Dilute_Std Sample Weigh Test Sample Dilute_Sample Prepare Sample Solution Sample->Dilute_Sample Inject Inject into GC-MS System Dilute_Std->Inject Dilute_Sample->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect Identify Confirm Identity (RT, Mass Spec) Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report (Purity, Identity) Quantify->Report

Caption: Workflow for qualitative and quantitative analysis by GC-MS.

Table 2: Typical GC-MS Method Validation Performance
Validation ParameterAcceptance Criteria (ICH)Typical Performance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (Repeatability, %RSD) ≤ 2.0%< 1.5%
Intermediate Precision (%RSD) ≤ 2.0%< 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.2 µg/mL
Specificity Mass spectrum matches standardConfirmed by isotopic pattern[6]

The Core Directive: Cross-Validation of Analytical Results

Having two validated, orthogonal methods is the foundation. The critical step to ensure data interchangeability and ultimate confidence is cross-validation. This is the formal process of comparing results from two validated methods to demonstrate their equivalence.[7][8] It is essential when transferring methods between labs or, in this case, when establishing multiple techniques for release testing to ensure they produce comparable data.[9][10]

Trustworthiness through Concordance: The goal is to prove that, within acceptable statistical limits, both the HPLC-UV and GC-MS methods provide the same quantitative result for the purity of a given batch of Ethyl 4-chlorothiophene-2-carboxylate. A successful cross-validation demonstrates that the analytical results are independent of the method used, which is the hallmark of a robust quality system.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of three independent batches of Ethyl 4-chlorothiophene-2-carboxylate, preferably with varying purity levels if available (e.g., 98.5%, 99.2%, 99.8%).

  • Analysis: Each batch is analyzed in triplicate using both the fully validated HPLC-UV method and the fully validated GC-MS method.

  • Data Comparison: The mean purity value for each batch from each method is tabulated.

  • Statistical Evaluation:

    • Percent Difference: Calculate the percentage difference between the mean results for each batch: [(Result_HPLC - Result_GCMS) / mean(Result_HPLC, Result_GCMS)] * 100.

    • Correlation Analysis: Plot the results from the HPLC method against the results from the GC-MS method. Calculate the Pearson correlation coefficient (r).

    • Bland-Altman Analysis: A Bland-Altman plot is constructed to assess the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This visualizes any systematic bias.

  • Acceptance Criteria:

    • The percent difference for the purity of each batch should not exceed 2.0%.

    • The correlation coefficient (r) should be ≥ 0.99.

    • In the Bland-Altman plot, ≥95% of the data points should lie within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences), and the mean difference should be close to zero.

Logical Framework for Cross-Validation

CrossValidation_Logic cluster_methods Validated Analytical Methods MethodA Method A: HPLC-UV Purity Assay AnalyzeA Analyze Batches with Method A (n=3) MethodA->AnalyzeA MethodB Method B: GC-MS Purity Assay AnalyzeB Analyze Batches with Method B (n=3) MethodB->AnalyzeB Samples Select ≥3 Batches of Analyte Samples->AnalyzeA Samples->AnalyzeB ResultsA Mean Purity Results (A) AnalyzeA->ResultsA ResultsB Mean Purity Results (B) AnalyzeB->ResultsB Compare Statistical Comparison ResultsA->Compare ResultsB->Compare Stat1 Calculate % Difference Compare->Stat1 Stat2 Correlation Analysis (r) Compare->Stat2 Stat3 Bland-Altman Plot Compare->Stat3 Decision Are Methods Equivalent? Stat1->Decision Stat2->Decision Stat3->Decision Pass PASS: Methods are cross-validated. Data are interchangeable. Decision->Pass Yes Fail FAIL: Investigate bias. Refine methods. Decision->Fail No

Caption: Decision logic for the cross-validation of two analytical methods.

Comparative Summary and Expert Recommendations

FeatureHPLC-UV MethodGC-MS Method
Principle Liquid-phase separation with UV detectionGas-phase separation with mass detection
Specificity High (based on Rt)Very High (based on Rt and mass spectrum)
Primary Use Case Routine QC, stability testing, assayIdentity confirmation, impurity ID, orthogonal QC
Sample Throughput Moderate (long run times)Moderate to High (shorter run times)
Strengths Robust, widely available, good for non-volatilesConfirmatory, higher specificity, lower detection limits
Limitations Potential for co-elution, less specific detectionRequires volatile & thermally stable analyte

Senior Scientist's Recommendation:

For routine quality control and release testing of Ethyl 4-chlorothiophene-2-carboxylate, the HPLC-UV method is recommended as the primary technique due to its established robustness and precision in pharmaceutical settings.

The GC-MS method should be maintained as a qualified, orthogonal technique. It is invaluable for:

  • Confirmatory Identity Testing: Its high specificity provides unequivocal proof of identity.

  • Impurity Investigations: The mass spectral data is critical for the structural elucidation of unknown impurities.

  • Reference Standard Characterization: Used alongside NMR and other techniques to fully characterize primary standards.

  • Cross-Validation Studies: As detailed in this guide, it serves as the benchmark against which the routine HPLC method is compared to ensure ongoing data integrity.

By implementing both methods and embedding a rigorous cross-validation protocol into the quality system, an organization can achieve a state of analytical excellence, ensuring the highest quality for this critical pharmaceutical intermediate.

References

  • Defense Technical Information Center. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. DTIC.
  • Akhileshwari, P., Kiran, K.R., Sridhar, M.A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.
  • Cui, Y., et al. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Hudson, J.B., Graham, E.A., & Towers, G.H.N. (1982). Analysis of Thiophenes in the Tageteae (Asteraceae) by HPLC. Journal of Natural Products, 45(6), 718-723. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874-883. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

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